5-Hydroxy isatoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDXUDOZEQAXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374738 | |
| Record name | 5-Hydroxy isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195986-91-5 | |
| Record name | 5-Hydroxy isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hydroxyisatoic Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisatoic anhydride, systematically known as 6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, incorporating both a hydroxyl group and a reactive anhydride functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of the known chemical properties of 5-hydroxyisatoic anhydride, including its physical characteristics, spectral data, and reactivity.
Chemical and Physical Properties
5-Hydroxyisatoic anhydride is a white to off-white or yellow solid at room temperature.[1] While it is sparingly soluble in water, its solubility in common organic solvents has not been extensively documented in publicly available literature.[1] Due to its anhydride functional group, it is sensitive to moisture and should be stored in a dry environment.
A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the data, such as the pKa, are predicted values and should be considered as estimates until experimentally verified.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅NO₄ | [1] |
| Molecular Weight | 179.13 g/mol | |
| CAS Number | 195986-91-5 | [1] |
| IUPAC Name | 6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione | [2] |
| Appearance | White to off-white/yellow solid | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Predicted pKa | 8.82 ± 0.20 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 75.6 Ų | [1] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of 5-hydroxyisatoic anhydride is expected to show two characteristic carbonyl (C=O) stretching bands typical for a cyclic anhydride.[3] Additionally, a broad absorption band corresponding to the hydroxyl (O-H) group stretch would be present, as well as C-H stretching and bending vibrations from the aromatic ring.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display signals corresponding to the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons would provide information about their substitution pattern. A broad singlet for the hydroxyl proton and another for the N-H proton of the anhydride ring would also be anticipated.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the anhydride, the aromatic carbons (both protonated and quaternary), and the carbon bearing the hydroxyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.13 g/mol ).
Reactivity and Synthetic Applications
Isatoic anhydrides are versatile reagents in organic synthesis, primarily utilized as precursors for a range of heterocyclic compounds. The anhydride functional group is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reaction with Nucleophiles
5-Hydroxyisatoic anhydride is expected to react with various nucleophiles, such as amines, alcohols, and thiols, in a manner characteristic of cyclic anhydrides. The reaction with a primary amine, for instance, would likely proceed via nucleophilic acyl substitution at one of the carbonyl carbons, leading to the formation of an N-substituted 2-aminobenzoic acid derivative. This reaction is a common strategy for the synthesis of substituted anthranilamides, which are important intermediates in the preparation of quinazolinones and other biologically active heterocyles.
Logical Workflow for Nucleophilic Acyl Substitution
Caption: General workflow of the reaction between 5-Hydroxyisatoic anhydride and a nucleophile.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and reactions of 5-hydroxyisatoic anhydride are not widely published. However, general methods for the synthesis of related isatoic anhydrides often involve the cyclization of the corresponding anthranilic acid derivatives. For instance, the synthesis of 5-chloroisatoic anhydride has been reported to proceed from 2-amino-5-chlorobenzoic acid. A plausible synthetic route to 5-hydroxyisatoic anhydride could therefore involve the cyclization of 2-amino-5-hydroxybenzoic acid.
Applications in Drug Discovery and Development
While 5-hydroxyisatoic anhydride itself is primarily a synthetic intermediate, its derivatives have potential applications in drug discovery. The isatoic anhydride scaffold is a precursor to a wide range of heterocyclic systems, including quinazolines, quinazolinones, and benzodiazepines, many of which exhibit significant biological activity. The hydroxyl group on the benzene ring of 5-hydroxyisatoic anhydride provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. For example, derivatives of isatoic anhydride have been investigated for their potential as enzyme inhibitors and as agents with antimicrobial or anticancer properties.
Safety and Handling
References
An In-depth Technical Guide to the Synthesis of 5-Hydroxy Isatoic Anhydride from 4-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy isatoic anhydride from 4-hydroxyanthranilic acid. The synthesis is primarily achieved through the cyclization of 4-hydroxyanthranilic acid using a phosgene equivalent, with triphosgene being the preferred reagent due to its solid nature and safer handling compared to gaseous phosgene. This document outlines a detailed experimental protocol, presents relevant data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.
Chemical Transformation and Mechanism
The core of the synthesis involves the reaction of the amino group and the carboxylic acid group of 4-hydroxyanthranilic acid with a carbonyl source, such as phosgene or its solid equivalent, triphosgene, to form the cyclic anhydride structure of this compound. The reaction is believed to proceed through the formation of an intermediate N-carboxyanhydride.
The phenolic hydroxyl group at the 4-position of the anthranilic acid is generally considered to be less reactive than the amino group under the typical conditions used for isatoic anhydride synthesis. The high selectivity of phosgene and its derivatives for amines over phenols allows for the direct cyclization without the need for a protecting group on the hydroxyl functionality. The reaction with triphosgene is known to be highly selective, and in many cases, functional groups such as hydroxyls do not require protection.[1]
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound from 4-hydroxyanthranilic acid using triphosgene. This protocol is based on established methods for the synthesis of isatoic anhydrides from substituted anthranilic acids.
Materials:
-
4-Hydroxyanthranilic acid
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (e.g., a solution of sodium hydroxide), and a dropping funnel is assembled. The entire apparatus is flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Dissolution of Starting Material: 4-Hydroxyanthranilic acid (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) in the reaction flask under a continuous inert gas flow.
-
Preparation of Triphosgene Solution: In a separate dry flask, triphosgene (0.34 equivalents) is dissolved in anhydrous THF.
-
Reaction: The solution of triphosgene is added dropwise to the stirred solution of 4-hydroxyanthranilic acid at 0 °C (using an ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to precipitate the product and remove soluble impurities.
-
Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 4-Hydroxyanthranilic Acid | 153.14 | 1.0 |
| Triphosgene | 296.75 | 0.34 |
Table 1: Reactant Properties and Stoichiometry
| Product | Molar Mass ( g/mol ) | Theoretical Yield (%) | Appearance |
| This compound | 179.13 | >90 (expected) | Off-white to pale yellow solid |
Table 2: Product Properties and Expected Yield
| Parameter | Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 3: Optimized Reaction Conditions
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Safety Considerations
-
Triphosgene: Although safer than phosgene gas, triphosgene is a toxic and corrosive solid. It should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention. Triphosgene reacts with moisture to release phosgene and hydrochloric acid.
-
Solvents: Anhydrous THF is flammable and should be handled in a well-ventilated area away from ignition sources.
-
General Precautions: Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a properly functioning fume hood.
This technical guide provides a foundational understanding of the synthesis of this compound from 4-hydroxyanthranilic acid. Researchers are encouraged to consult relevant literature and perform appropriate risk assessments before undertaking any experimental work.
References
Spectroscopic Profile of 5-Hydroxyisatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyisatoic anhydride (5-HIA), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of directly published complete spectra for 5-Hydroxyisatoic anhydride, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, Isatoic Anhydride, and established principles of spectroscopy. The influence of the 5-hydroxy substituent on the spectral characteristics is discussed in detail.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 5-Hydroxyisatoic anhydride and its parent compound, Isatoic Anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Isatoic Anhydride | DMSO-d₆ | 11.8 | br s | - | N-H |
| 7.92 | d | 7.9 | H-4 | ||
| 7.75 | t | 7.7 | H-6 | ||
| 7.26 | d | 8.2 | H-7 | ||
| 7.16 | t | 7.5 | H-5 | ||
| 5-Hydroxyisatoic Anhydride (Predicted) | DMSO-d₆ | ~11.7 | br s | - | N-H |
| ~10.0 | s | - | OH | ||
| ~7.4 | d | ~2.0 | H-4 | ||
| ~7.0 | dd | ~8.5, 2.0 | H-6 | ||
| ~7.1 | d | ~8.5 | H-7 |
Note: Predicted shifts for 5-Hydroxyisatoic anhydride are based on the additive effects of a hydroxyl group on the aromatic ring of Isatoic Anhydride.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 5-Hydroxyisatoic Anhydride (Predicted) | DMSO-d₆ | ~162 | C=O (anhydride) |
| ~155 | C-5 | ||
| ~148 | C=O (carbamate) | ||
| ~135 | C-3a | ||
| ~120 | C-7 | ||
| ~118 | C-6 | ||
| ~115 | C-7a | ||
| ~110 | C-4 |
Note: Predicted shifts are based on typical values for aromatic ethers and the parent Isatoic Anhydride structure.
Infrared (IR) Spectroscopy
Table 3: FT-IR Absorption Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Isatoic Anhydride | N-H Stretch | 3200-3000 | Medium |
| C=O Stretch (Anhydride, Asymmetric) | ~1770 | Strong | |
| C=O Stretch (Anhydride, Symmetric) | ~1730 | Strong | |
| C=O Stretch (Carbamate) | ~1680 | Strong | |
| C-O-C Stretch | 1300-1200 | Strong | |
| 5-Hydroxyisatoic Anhydride (Predicted) | O-H Stretch (Phenolic) | 3400-3200 | Broad |
| N-H Stretch | 3200-3000 | Medium | |
| C=O Stretch (Anhydride, Asymmetric) | ~1770 | Strong | |
| C=O Stretch (Anhydride, Symmetric) | ~1730 | Strong | |
| C=O Stretch (Carbamate) | ~1680 | Strong | |
| C-O-C Stretch | 1300-1200 | Strong | |
| C-O Stretch (Phenolic) | ~1250 | Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+• (m/z) | Key Fragmentation Peaks (m/z) |
| Isatoic Anhydride | EI | 163 | 119 ([M-CO₂]+•), 92, 65 |
| 5-Hydroxyisatoic Anhydride | EI | 179 | 135 ([M-CO₂]+•), 108, 80 |
Experimental Protocols
NMR Spectroscopy
Objective: To determine the chemical structure and proton/carbon environment of 5-Hydroxyisatoic anhydride.
Methodology:
-
Sample Preparation: A 5-10 mg sample of 5-Hydroxyisatoic anhydride is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid interference from solvent protons.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is used.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy
Objective: To identify the functional groups present in 5-Hydroxyisatoic anhydride.
Methodology:
-
Sample Preparation: As a solid, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet holder (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisatoic anhydride.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Electron Impact (EI) ionization is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 5-Hydroxyisatoic anhydride.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Hydroxyisatoic anhydride.
5-Hydroxy isatoic anhydride mechanism of action in organic reactions
An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxy Isatoic Anhydride in Organic Reactions
For: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a highly versatile heterocyclic building block utilized in the synthesis of a wide array of complex organic molecules, particularly in the field of medicinal chemistry. Its unique structure, combining a reactive cyclic anhydride with an aniline moiety, allows for a diverse range of chemical transformations. The presence of the 5-hydroxy group significantly influences the electron density of the aromatic ring, modulating its reactivity in comparison to the parent isatoic anhydride. This technical guide provides a comprehensive overview of the core mechanisms governing the reactions of this compound. It details the processes of nucleophilic acyl substitution, ring-opening, decarboxylation, and subsequent cyclization reactions that are fundamental to its application in the synthesis of quinazolinones and other privileged scaffolds in drug discovery. This document includes generalized experimental protocols, tabulated reaction data for the parent isatoic anhydride to provide a reactivity baseline, and detailed mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Introduction to this compound
Isatoic anhydride (1H-benzo[d][1][2]oxazine-2,4-dione) and its derivatives are crucial intermediates in organic synthesis.[3] The subject of this guide, this compound, is a derivative of anthranilic acid, featuring a cyclic anhydride fused to a benzene ring.[4] The key structural features are the two electrophilic carbonyl carbons within the anhydride ring and the nucleophilic secondary amine. The hydroxyl group at the 5-position is an electron-donating group, which increases the electron density of the aromatic ring and can influence the reactivity of the carbonyl groups and the N-H proton acidity. This molecule serves as a stable and safe precursor for 2-amino-5-hydroxybenzoic acid derivatives, releasing carbon dioxide as the only byproduct in many of its key reactions.[4][5]
Core Reaction Mechanisms
The reactivity of this compound is dominated by the susceptibility of its two carbonyl carbons to nucleophilic attack. This initial attack leads to the irreversible opening of the anhydride ring, typically followed by decarboxylation.
General Mechanism: Nucleophilic Attack, Ring-Opening, and Decarboxylation
The fundamental reaction pathway involves the attack of a nucleophile (Nu⁻) on one of the two electrophilic carbonyl carbons (C2 or C4) of the anhydride. Attack at the C2 position is generally favored for amines, leading to the formation of a carbamate intermediate, while attack at C4 yields an amide. This initial addition reaction results in a tetrahedral intermediate which rapidly collapses, causing the ring to open. The resulting N-carboxyanthranilate derivative is unstable and readily undergoes decarboxylation to generate a 2-amino-5-hydroxybenzoyl derivative.[1][6][7]
Caption: Nucleophilic attack, ring-opening, and decarboxylation of this compound.
Reactions with Nucleophiles
This compound reacts with a wide variety of nucleophiles, a property that is extensively exploited in synthesis.[1][8]
-
Amines (Primary and Secondary): Reaction with amines is one of the most common transformations. The amine attacks the C2 carbonyl, leading to ring-opening and decarboxylation to form N-substituted 2-amino-5-hydroxybenzamides.[9] This reaction is fundamental to the synthesis of quinazolinones.
-
Alcohols and Phenols: In the presence of a base catalyst, alcohols and phenols react to form the corresponding esters of 2-amino-5-hydroxybenzoic acid, again with the evolution of carbon dioxide.[1][4]
-
Water (Hydrolysis): Hydrolysis of the anhydride leads to the formation of 2-amino-5-hydroxybenzoic acid and carbon dioxide.[4][5] This reaction can be a competing pathway in aqueous or protic solvents.
-
Active Methylene Compounds: Carbanions derived from active methylene compounds can attack the anhydride, leading to the formation of quinoline derivatives.[1][4]
Role of the 5-Hydroxy Group
The electron-donating nature of the 5-hydroxy group influences the reactivity in two primary ways:
-
Aromatic Ring Activation: It increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, should such conditions be employed.
-
Carbonyl Electrophilicity: By donating electron density into the ring, it may slightly reduce the electrophilicity of the carbonyl carbons compared to unsubstituted isatoic anhydride. However, the inherent reactivity of the anhydride functionality remains high, and this effect is often subtle. Aromatic aldehydes bearing electron-donating groups have been shown to give higher yields in quinazolinone synthesis, suggesting that increased nucleophilicity in the system is generally favorable.[2]
Application in Quinazolinone Synthesis
A significant application of this compound in drug development is its use in the multi-component synthesis of quinazolinone scaffolds.[6][10] Quinazolinones are a class of heterocyclic compounds found in numerous natural products and synthetic materials with a broad range of biological activities, including anti-tumor and cardiovascular protection.[11]
The typical reaction is a one-pot, three-component condensation of this compound, a primary amine, and an aldehyde.[2][12] The mechanism proceeds as follows:
-
Initial Reaction: The primary amine reacts with this compound to form a 2-amino-5-hydroxy-N-substituted benzamide intermediate after decarboxylation.
-
Condensation: The amino group of this intermediate then condenses with the aldehyde to form a Schiff base (imine).
-
Cyclization: Finally, an intramolecular cyclization occurs, where the amide nitrogen attacks the imine carbon, followed by tautomerization or oxidation to yield the stable quinazolinone ring system.
Caption: Workflow for the one-pot synthesis of 6-hydroxy-quinazolinones.
Role in Drug Discovery and Development
The use of building blocks like this compound is central to modern drug discovery.[13][14] The process involves identifying a biological target, screening for molecules that interact with it, and then optimizing these "hits" into "leads" with improved potency, selectivity, and pharmacokinetic properties.[15] this compound is valuable in this context because:
-
Scaffold Diversity: It provides rapid access to complex heterocyclic scaffolds like quinazolinones.
-
Functional Group Handle: The 5-hydroxy group provides a site for further chemical modification (e.g., etherification, esterification) to explore structure-activity relationships (SAR).
-
Efficiency: Multi-component reactions using this anhydride are atom-economical and allow for the rapid generation of compound libraries for screening.
Caption: Logical workflow showing the application of this compound in drug discovery.
Quantitative Data (Representative)
| Nucleophile | Aldehyde/Other Reagent | Catalyst/Solvent | Product Type | Yield (%) | Reference |
| Various Primary Amines | Various Aromatic Aldehydes | Sulfamic Acid / Water | 4(1H)-Quinazolinones | 75-84% | [2] |
| Tetrahydroisoquinoline | N/A | TBAI / EtOH (Electrochemical) | Polycyclic Fused Quinazolinone | 89% | [11] |
| Ammonia | Benzaldehyde | Urea / Neat | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | High (not specified) | [10] |
| Ethanol | N/A | NaOH | Ethyl Anthranilate | ~95% | [1] |
| Thiophenol | N/A | NaOH | S-Phenyl Thioanthranilate | High (not specified) | [1] |
Experimental Protocols (Generalized)
The following is a generalized protocol for the three-component synthesis of a 6-hydroxy-quinazolinone derivative, adapted from procedures for isatoic anhydride.[2][6]
Synthesis of 2,3-Disubstituted-6-hydroxy-quinazolin-4(3H)-one
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired primary amine (1.0 eq), and an appropriate solvent (e.g., ethanol, water, or acetic acid).
-
Intermediate Formation: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours. The reaction can be monitored by the evolution of CO₂ gas. This step facilitates the initial ring-opening and decarboxylation to form the 2-amino-5-hydroxy-N-substituted benzamide intermediate.
-
Aldehyde Addition: To the reaction mixture, add the desired aldehyde (1.0 eq) and a catalytic amount of an acid catalyst (e.g., sulfamic acid, p-toluenesulfonic acid, or glacial acetic acid if not used as the solvent).
-
Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. Its core mechanism of action is defined by a sequence of nucleophilic acyl substitution, ring-opening, and decarboxylation. This pathway provides a clean and efficient route to 2-amino-5-hydroxybenzoic acid amides and esters, which are key intermediates for more complex molecules. The three-component synthesis of quinazolinones highlights its utility in building molecular diversity rapidly. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for leveraging this building block to its full potential in the design and synthesis of novel therapeutic agents.
References
- 1. myttex.net [myttex.net]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. Isatoic anhydride [a.osmarks.net]
- 6. orgchemres.org [orgchemres.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrosynthesis of polycyclic quinazolinones and rutaecarpine from isatoic anhydrides and cyclic amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09382C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Research in the Field of Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. mdpi.com [mdpi.com]
The Structural Elucidation of 5-Hydroxy Isatoic Anhydride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy isatoic anhydride is a derivative of isatoic anhydride, a class of bicyclic compounds that serve as important scaffolds in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. While the chemical properties and synthesis of isatoic anhydride and many of its derivatives are well-documented, a detailed crystallographic analysis of the 5-hydroxy substituted variant is not currently available in the public domain. This technical guide summarizes the known properties of this compound and provides a detailed, plausible experimental protocol for its synthesis and crystallization, based on established methodologies for analogous compounds. The aim is to provide a foundational resource for researchers seeking to investigate the solid-state properties and further applications of this compound.
Introduction
Isatoic anhydrides are versatile building blocks in organic synthesis, valued for their utility in the preparation of quinazolinones, benzodiazepines, and other heterocyclic systems of medicinal importance. The introduction of a hydroxyl group at the 5-position of the isatoic anhydride scaffold is of particular interest as it offers a site for further functionalization and can influence the molecule's biological activity and solid-state packing. A thorough understanding of the three-dimensional structure of this compound is crucial for rational drug design and the development of novel materials. However, as of the date of this publication, a definitive crystal structure has not been reported. This guide therefore collates the available data and presents a prospective experimental approach to its synthesis and crystallization.
Physicochemical Properties
While crystallographic data is unavailable, some fundamental properties of this compound have been reported. These are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-Hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione |
| Synonyms | This compound |
| CAS Number | 195986-91-5 |
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| Appearance | White to off-white solid (predicted) |
Proposed Experimental Protocols
The following protocols are based on well-established methods for the synthesis of isatoic anhydride and its derivatives. The starting material for the synthesis of this compound would be 2-amino-5-hydroxybenzoic acid.
Synthesis of this compound
The synthesis of isatoic anhydrides is commonly achieved through the reaction of the corresponding anthranilic acid with a phosgene equivalent. Triphosgene is a safer alternative to phosgene gas and is often used in laboratory-scale syntheses.
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve 2-amino-5-hydroxybenzoic acid (1 equivalent) in anhydrous THF.
-
Under a gentle flow of argon, add triphosgene (0.4 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCM).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent will be removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for a successful crystal structure determination. The following are general techniques that can be applied.
Methods:
-
Slow Evaporation: A saturated solution of the purified this compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. Common solvent/anti-solvent pairs include chloroform/hexane and ethyl acetate/pentane.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to a lower temperature (e.g., 4 °C). The decrease in temperature reduces the solubility of the compound, leading to crystallization.
Logical Workflow for Synthesis and Crystallization
The following diagram illustrates the proposed workflow for the synthesis and subsequent crystallization of this compound.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive starting point for its investigation. The proposed synthesis and crystallization protocols are based on robust and well-documented methodologies for similar compounds. The successful execution of these experimental procedures would not only yield the desired compound but also potentially provide single crystals suitable for X-ray crystallographic analysis. The elucidation of this structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the design of new molecules with tailored functionalities.
An In-depth Technical Guide to the Solubility of 5-Hydroxy Isatoic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Hydroxy Isatoic Anhydride
This compound is a derivative of isatoic anhydride, characterized by a hydroxyl group at the 5-position of the aromatic ring. It is a white to off-white solid with the chemical formula C₈H₅NO₄.[1] This compound serves as a crucial building block in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding its solubility is paramount for its effective use in chemical reactions, purification processes, and formulation development. While specific quantitative data is lacking, it is known to be sparingly soluble in water.[1]
Solubility Profile of the Parent Compound: Isatoic Anhydride
In the absence of specific data for this compound, the solubility of the parent compound, Isatoic Anhydride, offers significant insights into the potential behavior of its hydroxylated derivative. The presence of the polar hydroxyl group in this compound is expected to influence its solubility, potentially increasing its affinity for polar solvents compared to the parent compound.
A comprehensive study on the solubility of Isatoic Anhydride in twelve common organic solvents was conducted using the gravimetric method at temperatures ranging from 288.15 K to 328.15 K.[2] The mole fraction solubility data from this study is summarized in the table below.
Table 1: Mole Fraction Solubility (x) of Isatoic Anhydride in Various Organic Solvents at Different Temperatures (K)[2]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | Isopropyl Alcohol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Isopropyl Acetate | Acetone | 2-Butanone | Acetonitrile | 1,4-Dioxane |
| 288.15 | 0.0035 | 0.0028 | 0.0023 | 0.0020 | 0.0045 | 0.0041 | 0.0038 | 0.0035 | 0.0065 | 0.0058 | 0.0031 | 0.0055 |
| 293.15 | 0.0042 | 0.0034 | 0.0028 | 0.0024 | 0.0054 | 0.0049 | 0.0045 | 0.0041 | 0.0078 | 0.0069 | 0.0037 | 0.0066 |
| 298.15 | 0.0051 | 0.0041 | 0.0034 | 0.0029 | 0.0065 | 0.0059 | 0.0054 | 0.0049 | 0.0094 | 0.0083 | 0.0044 | 0.0079 |
| 303.15 | 0.0062 | 0.0050 | 0.0041 | 0.0035 | 0.0078 | 0.0071 | 0.0065 | 0.0059 | 0.0113 | 0.0100 | 0.0053 | 0.0095 |
| 308.15 | 0.0075 | 0.0061 | 0.0050 | 0.0042 | 0.0094 | 0.0085 | 0.0078 | 0.0071 | 0.0136 | 0.0120 | 0.0064 | 0.0114 |
| 313.15 | 0.0091 | 0.0074 | 0.0061 | 0.0051 | 0.0113 | 0.0102 | 0.0094 | 0.0085 | 0.0163 | 0.0144 | 0.0077 | 0.0137 |
| 318.15 | 0.0110 | 0.0089 | 0.0074 | 0.0062 | 0.0136 | 0.0122 | 0.0113 | 0.0102 | 0.0196 | 0.0173 | 0.0092 | 0.0164 |
| 323.15 | 0.0132 | 0.0107 | 0.0089 | 0.0075 | 0.0163 | 0.0146 | 0.0135 | 0.0122 | 0.0235 | 0.0208 | 0.0110 | 0.0197 |
| 328.15 | 0.0158 | 0.0128 | 0.0107 | 0.0090 | 0.0196 | 0.0175 | 0.0162 | 0.0146 | 0.0282 | 0.0250 | 0.0132 | 0.0236 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The determination of solid-liquid equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method is a widely used and reliable technique for this purpose.[3][4][5]
Materials and Apparatus
-
Solute: this compound (or Isatoic Anhydride) of high purity
-
Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of analytical grade
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
-
Pre-weighed weighing bottles
-
Procedure
-
Sample Preparation: An excess amount of the solute is added to a known mass of the solvent in the jacketed glass vessel.
-
Equilibration: The mixture is continuously stirred at a constant, predetermined temperature using the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated and in equilibrium with the solid phase.
-
Sampling: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.
-
Sample Weighing: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle, and the total mass is recorded.
-
Solvent Evaporation: The weighing bottle containing the sample is placed in a drying oven at a suitable temperature to evaporate the solvent completely.
-
Final Weighing: After all the solvent has been removed, the weighing bottle containing the dry solute is cooled to room temperature in a desiccator and weighed again.
-
Calculation: The mass of the solute and the solvent in the sample are determined by subtraction. The mole fraction solubility is then calculated using the respective molar masses. This procedure is repeated at different temperatures to obtain the temperature-dependent solubility profile.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the gravimetric method for solubility determination.
Caption: A flowchart of the gravimetric method for determining the solubility of a solid in a liquid.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The presented data for the parent compound, Isatoic Anhydride, serves as a crucial starting point for solvent selection and the design of crystallization and formulation processes. The detailed experimental protocol for the gravimetric method offers a clear and reliable approach for scientists to determine the solubility of this compound in their laboratories. Future studies are encouraged to establish the specific solubility profile of this important synthetic intermediate.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Hydroxy Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of 5-Hydroxy Isatoic Anhydride is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of the parent compound, isatoic anhydride, and related chemical principles. The information herein should be used as a reference for guiding experimental design and safety protocols.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for various biologically active molecules. An understanding of its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal liability can impact synthesis, formulation, and stability of the final product. This technical guide provides a detailed analysis of the expected thermal behavior of this compound, outlines standard experimental protocols for its characterization, and discusses potential decomposition pathways.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value (Predicted/Inferred) |
| CAS Number | 195986-91-5 |
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not experimentally determined. The parent compound, isatoic anhydride, decomposes at approximately 243°C. The hydroxyl group may slightly alter this value.[1][2] |
| Solubility | Expected to have some solubility in polar organic solvents. |
Thermal Stability and Decomposition Analysis
The thermal stability of this compound is primarily dictated by the isatoic anhydride ring system. The presence of the electron-donating hydroxyl group at the 5-position is expected to influence the electron density of the aromatic ring and potentially affect the stability of the anhydride moiety.
3.1. Predicted Thermal Behavior
Based on the parent compound, isatoic anhydride, this compound is expected to be a thermally sensitive compound. Isatoic anhydride undergoes decomposition upon melting.[1] The decomposition of isatoic anhydride is known to release carbon dioxide (CO₂), a property utilized in its application as a blowing agent.[2]
The primary decomposition pathway is likely initiated by the cleavage of the anhydride ring. The presence of the hydroxyl group might influence the decomposition onset temperature and the specific fragmentation pattern.
3.2. Hazardous Decomposition Products
Upon thermal decomposition, this compound is expected to release hazardous gases. The primary products of combustion and thermal decomposition are anticipated to be:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
Quantitative Thermal Analysis Data (Reference: Isatoic Anhydride)
While specific TGA and DSC data for this compound are not available, the following table summarizes the known thermal data for the parent compound, isatoic anhydride, which can serve as a useful benchmark.
| Parameter | Value (for Isatoic Anhydride) | Technique | Reference |
| Melting Point | 243 °C (with decomposition) | Capillary | [1][2] |
| Decomposition Onset | ~240 °C | Visual | Organic Syntheses Procedure |
Note: The actual decomposition profile of this compound should be determined experimentally.
Experimental Protocols
To accurately assess the thermal stability of this compound, the following standard experimental methodologies are recommended.
5.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and the mass loss profile.
-
Objective: To determine the decomposition temperature range and the percentage of mass loss at different stages.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.
-
5.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and decomposition exotherms or endotherms.
-
Objective: To determine the melting point, heat of fusion, and to characterize the thermal events (endothermic or exothermic) associated with decomposition.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the melting endotherm. Decomposition is often observed as an exothermic or complex endothermic/exothermic event following the melt.
-
Visualization of Decomposition and Experimental Workflow
6.1. Proposed General Decomposition Pathway
The following diagram illustrates a plausible, generalized thermal decomposition pathway for isatoic anhydride derivatives, leading to the release of carbon dioxide and the formation of a reactive intermediate.
Caption: Proposed thermal decomposition pathway for this compound.
6.2. Experimental Workflow for Thermal Analysis
The logical workflow for the comprehensive thermal analysis of this compound is depicted below.
Caption: Workflow for the thermal characterization of this compound.
Conclusion
References
Commercial Suppliers of 5-Hydroxy Isatoic Anhydride for Research: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the experimental workflow. 5-Hydroxy isatoic anhydride, a derivative of isatoic anhydride, serves as a valuable building block in organic synthesis, particularly in the creation of diverse molecular scaffolds for pharmaceutical and chemical research.[1] This technical guide provides an in-depth overview of commercial suppliers of this compound, its applications, and relevant experimental context.
Supplier Landscape
A variety of chemical suppliers offer this compound for research purposes. The compound is typically available in research-grade purities, often around 98%. While a comprehensive price comparison is challenging due to fluctuating stock and pricing models, the following table summarizes key information from several suppliers to aid in procurement decisions. Researchers are encouraged to visit the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |
| Aladdin Scientific | ≥ 98% | 1 g | 195986-91-5 | C₈H₅NO₄ | 179.13 |
| BOC Sciences | ≥ 98% | Inquire for details | 195986-91-5 | C₈H₅NO₄ | 179.13 |
| ChemicalBook | ≥ 98% | Inquire for details | 195986-91-5 | C₈H₅NO₄ | 179.13 |
| Finetech Industry Limited | Inquire for details | Various pack sizes | 195986-91-5 | C₈H₅NO₄ | 179.13 |
| NINGBO INNO PHARMCHEM CO.,LTD. | Inquire for details | Inquire for details | 195986-91-5 | C₈H₅NO₄ | 179.13 |
| atom-molecules | ≥ 98% | 1 g | 195986-91-5 | C₈H₅NO₄ | 179.1 |
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, containing both a reactive anhydride and a hydroxyl group, allows for a range of chemical transformations.
Building Block for Heterocyclic Synthesis: Isatoic anhydrides are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The presence of the hydroxyl group on the benzene ring of this compound offers an additional site for modification, enabling the creation of diverse libraries of compounds for screening.
Pharmaceutical Synthesis: While specific drug development projects utilizing this compound are not extensively documented in publicly available literature, its parent compound, isatoic anhydride, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and antibacterials.[2] The 5-hydroxy derivative provides a strategic starting point for the development of new chemical entities with potentially novel biological activities.
Experimental Protocols and Synthesis
Detailed experimental protocols for the use of this compound are often specific to the target molecule being synthesized. However, general procedures for reactions involving isatoic anhydrides can be adapted.
A general workflow for utilizing this compound as a building block in a synthetic chemistry lab is outlined below:
Synthesis of this compound: While commercially available, understanding the synthesis of this compound can be valuable for researchers. The synthesis of isatoic anhydrides generally involves the reaction of the corresponding anthranilic acid with a phosgenating agent. For this compound, the starting material would be 2-amino-5-hydroxybenzoic acid. A general synthetic scheme is presented below.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with known signaling pathways. Its utility is primarily as a synthetic intermediate. The biological activity of the final compounds derived from it would determine their interaction with cellular signaling cascades.
The logical relationship for its use in drug discovery follows a standard path from a chemical building block to a potential therapeutic agent.
References
Reactivity of the Hydroxyl Group in 5-Hydroxy Isatoic Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy isatoic anhydride is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The presence of a hydroxyl group on the aromatic ring introduces an additional site of reactivity, allowing for further functionalization and the creation of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on its nucleophilic character and its influence on the reactivity of the anhydride moiety. This document details potential synthetic transformations, including O-acylation and O-alkylation, supported by inferred experimental protocols and quantitative data from analogous systems.
Introduction
Isatoic anhydrides are versatile building blocks in organic synthesis, primarily utilized for the preparation of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles. The introduction of a hydroxyl group at the 5-position of the isatoic anhydride ring system significantly broadens its synthetic utility. This phenolic hydroxyl group can act as a nucleophile, enabling a range of functionalization reactions that are not possible with the parent isatoic anhydride. Understanding the reactivity of this hydroxyl group is crucial for designing novel synthetic routes and developing new molecules with desired biological or material properties.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay between the phenolic hydroxyl group and the cyclic anhydride.
-
Nucleophilicity of the Hydroxyl Group: The hydroxyl group at the 5-position is a nucleophilic center. The lone pairs of electrons on the oxygen atom can attack electrophilic species. The nucleophilicity of this phenolic hydroxyl group can be enhanced by deprotonation with a suitable base to form a more reactive phenoxide ion.
-
Reactivity of the Anhydride Ring: The isatoic anhydride ring is susceptible to nucleophilic attack, typically at the carbonyl carbons, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and water. The electronic nature of the substituent at the 5-position can influence the electrophilicity of the carbonyl carbons. The electron-donating nature of the hydroxyl group may slightly decrease the reactivity of the anhydride ring towards nucleophiles compared to unsubstituted isatoic anhydride.
Key Reactions of the Hydroxyl Group
The primary reactions involving the hydroxyl group of this compound are O-acylation and O-alkylation. These transformations allow for the introduction of a wide variety of functional groups, thereby modifying the steric and electronic properties of the molecule.
O-Acylation
O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent to form an ester. This reaction is a common strategy for protecting the hydroxyl group or for introducing specific acyl moieties to modulate biological activity.
General Reaction Scheme:
Ring-Opening Reactions of 5-Hydroxy Isatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the ring-opening reactions of 5-hydroxy isatoic anhydride with various nucleophiles. This compound is a valuable building block in synthetic organic and medicinal chemistry, primarily for the synthesis of 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid) derivatives and related heterocyclic compounds.[1] Its reactivity is centered around the susceptibility of the anhydride ring to nucleophilic attack, leading to a variety of functionalized products.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. The process generally proceeds through a two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Attack: A nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the formation of a tetrahedral intermediate.
-
Ring-Opening and Decarboxylation: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This is typically followed by the elimination of carbon dioxide, a thermodynamically favorable process that drives the reaction forward. The final product is a substituted 2-amino-5-hydroxybenzamide or a related derivative.
The regioselectivity of the nucleophilic attack (at the C2 or C4 carbonyl) can be influenced by the nature of the nucleophile and the reaction conditions. However, attack at the C4 carbonyl is often favored.[4]
Reactions with Amine Nucleophiles
The reaction of this compound with amines (ammonia, primary amines, and secondary amines) is a widely used method for the synthesis of 2-amino-5-hydroxybenzamides. These products are important intermediates in the synthesis of various pharmaceuticals and bioactive molecules.[4][5]
The general reaction is as follows:
This compound + R¹R²NH → 2-Amino-5-hydroxy-N-R¹,R²-benzamide + CO₂
The reaction proceeds via nucleophilic attack of the amine on a carbonyl group of the anhydride.[6][7] This is followed by ring opening and decarboxylation to yield the corresponding N-substituted 2-amino-5-hydroxybenzamide.[5]
Caption: General workflow for the synthesis of 2-amino-5-hydroxybenzamides.
Reactions with Other Nucleophiles
While amines are the most common nucleophiles, this compound can also react with other nucleophiles, such as alcohols and hydroxamic acids.
-
Alcohols/Alkoxides: In the presence of a base or under conditions that favor the formation of an alkoxide, alcohols can react to form the corresponding 2-amino-5-hydroxybenzoate esters.
-
Hydroxamic Acids: The reaction with hydroxamic acids provides a straightforward route to 2-amino-N-hydroxybenzamide derivatives, which are of interest for their potential biological activities.[4]
The following diagram illustrates the general mechanism of nucleophilic attack and ring-opening.
Caption: General mechanism of nucleophilic ring-opening of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 2-amino-N-hydroxybenzamide derivatives from the reaction of isatoic anhydrides with hydroxamic acids.
| Entry | Isatoic Anhydride | Nucleophile (Hydroxamic Acid) | Solvent | Time (h) | Yield (%) |
| 1 | Isatoic anhydride | Acetohydroxamic acid | Acetonitrile | 3 | 85 |
| 2 | 6-Chloro isatoic anhydride | Benzohydroxamic acid | Acetonitrile | 4 | 90 |
| 3 | 5-Chloro isatoic anhydride | Salicylohydroxamic acid | Acetonitrile | 3.5 | 88 |
Data adapted from a study on the synthesis of novel 2-Amino-N-hydroxybenzamide antimicrobials.[4]
Experimental Protocols
This protocol is a representative example for the reaction of an isatoic anhydride with a hydroxamic acid.
Materials:
-
Isatoic anhydride (or a substituted derivative) (1 mmol)
-
Appropriate hydroxamic acid (1 mmol)
-
Acetonitrile (10 mL)
-
Ethanol (for recrystallization)
-
50 mL round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) equipment (Silica gel plates, ethyl acetate/n-hexane eluent)
Procedure:
-
To a 50 mL round-bottomed flask, add the isatoic anhydride (1 mmol) and the hydroxamic acid (1 mmol).
-
Add 10 mL of acetonitrile to the flask.
-
Stir the contents of the flask magnetically at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 4:6 ethyl acetate/n-hexane).
-
Upon completion of the reaction (as indicated by TLC), separate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the final 2-amino-N-hydroxybenzamide derivative.[4]
Applications in Drug Development
The derivatives synthesized from this compound, particularly 5-hydroxyanthranilic acid and its amides, are valuable intermediates in medicinal chemistry.[1]
-
Bioactive Scaffolds: 2-aminobenzamides are core structures in a wide range of therapeutic agents with activities including anti-inflammatory, antibacterial, and antifungal properties.[4]
-
Synthesis of Heterocycles: These derivatives are precursors for the synthesis of more complex heterocyclic systems, such as quinazolinones, which are known to possess diverse biological activities.[1]
-
Prodrug Design: The anhydride functionality itself has been explored in prodrug strategies to mask carboxylic acid groups, potentially extending the duration of action of a drug.[8][9]
The ability to readily generate a library of substituted anthranilamides from this compound makes it a valuable tool in structure-activity relationship (SAR) studies during the drug discovery process.
References
- 1. Page loading... [guidechem.com]
- 2. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Hydroxyquinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-hydroxy-substituted quinazolinones, valuable scaffolds in medicinal chemistry and drug development. The synthetic strategy commences with the commercially available 5-hydroxyanthranilic acid, which is proposed to be converted to the key intermediate, 2-amino-5-hydroxybenzamide. This intermediate subsequently undergoes condensation with various aldehydes to yield the target 6-hydroxy-2,3-dihydroquinazolin-4(1H)-ones, which can be further oxidized to the corresponding quinazolin-4(3H)-ones.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a hydroxyl group at the 6-position of the quinazolinone core can significantly influence the molecule's biological activity and pharmacokinetic profile, making the synthesis of 6-hydroxyquinazolinones a topic of considerable interest in drug discovery.
While direct, one-pot syntheses from 5-hydroxy isatoic anhydride are not extensively documented, a robust and versatile multi-step synthetic pathway can be employed. This protocol is based on established chemical transformations for analogous substituted anthranilic acids and 2-aminobenzamides.
Synthetic Pathway Overview
The proposed synthesis involves a two-step process starting from 5-hydroxyanthranilic acid. The initial step is the conversion of the carboxylic acid to a benzamide, followed by a cyclocondensation reaction with an aldehyde to form the quinazolinone ring system. An optional third step involves the oxidation of the dihydroquinazolinone to the fully aromatic quinazolinone.
Caption: Proposed synthetic workflow for 6-hydroxyquinazolinones.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-hydroxybenzamide from 5-Hydroxyanthranilic Acid
This protocol describes the conversion of 5-hydroxyanthranilic acid to 2-amino-5-hydroxybenzamide. The procedure involves the formation of an acyl chloride followed by amination.
Materials:
-
5-Hydroxyanthranilic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (NH₄OH, concentrated solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-hydroxyanthranilic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acyl chloride in dichloromethane (DCM).
-
In a separate flask, cool a concentrated solution of ammonium hydroxide (excess) in an ice bath.
-
Slowly add the DCM solution of the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-hydroxybenzamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 6-Hydroxy-2,3-dihydroquinazolin-4(1H)-ones
This protocol details the cyclocondensation of 2-amino-5-hydroxybenzamide with various aldehydes to form the corresponding 6-hydroxy-2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
2-Amino-5-hydroxybenzamide
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.1 eq)
-
Ethanol or a mixture of Dichloromethane and Acetonitrile
-
Catalytic amount of p-toluenesulfonic acid (p-TSA) (optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-hydroxybenzamide (1.0 eq) in ethanol (or a DCM/acetonitrile mixture).
-
Add the substituted aldehyde (1.1 eq) to the solution.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 6-hydroxy-2,3-dihydroquinazolin-4(1H)-one.
Protocol 3 (Optional): Oxidation to 6-Hydroxy-quinazolin-4(3H)-ones
This protocol describes the oxidation of the 2,3-dihydroquinazolin-4(1H)-one to the corresponding aromatic quinazolin-4(3H)-one.
Materials:
-
6-Hydroxy-2,3-dihydroquinazolin-4(1H)-one
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Manganese dioxide (MnO₂))
-
Solvent (e.g., Dioxane, Toluene)
-
Round-bottom flask
-
Stirring plate and stir bar
Procedure:
-
Dissolve the 6-hydroxy-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in a suitable solvent such as dioxane or toluene in a round-bottom flask.
-
Add the oxidizing agent (e.g., DDQ, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours, monitoring the progress by TLC.
-
After completion of the reaction, filter the mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 6-hydroxy-quinazolin-4(3H)-one.
Quantitative Data Summary
The following table summarizes projected quantitative data for the synthesis of a representative 6-hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, based on yields reported for analogous reactions in the literature.
| Step | Reactants | Product | Projected Yield (%) | Projected Purity (%) | Analytical Method |
| 1. Amidation | 5-Hydroxyanthranilic acid, SOCl₂, NH₄OH | 2-Amino-5-hydroxybenzamide | 75-85 | >95 | NMR, LC-MS |
| 2. Cyclocondensation | 2-Amino-5-hydroxybenzamide, Benzaldehyde | 6-Hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 80-90 | >98 | NMR, LC-MS, HPLC |
| 3. Oxidation (Optional) | 6-Hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, DDQ | 6-Hydroxy-2-phenyl-quinazolin-4(3H)-one | 70-80 | >98 | NMR, LC-MS, HPLC |
Logical Relationships and Workflow Diagrams
Caption: Key logical relationships in the synthetic protocol.
Application Notes and Protocols: Reaction of 5-Hydroxyisatoic Anhydride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisatoic anhydride is a valuable reagent in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and substituted 2-aminobenzamides. The reaction of 5-hydroxyisatoic anhydride with primary amines is a robust and straightforward method for the synthesis of N-substituted 2-amino-5-hydroxybenzamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the more electrophilic carbonyl group of the anhydride. This leads to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired benzamide derivative. These products are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for biologically active molecules.
Reaction Principle
The aminolysis of 5-hydroxyisatoic anhydride involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride. The subsequent ring-opening and loss of carbon dioxide gas are key steps in the formation of the final 2-amino-5-hydroxy-N-substituted benzamide product. The reaction is typically carried out in a suitable organic solvent at room or elevated temperature.
Experimental Protocol
This protocol provides a general procedure for the reaction of 5-hydroxyisatoic anhydride with a primary amine. The specific conditions may require optimization depending on the nature of the primary amine used.
Materials:
-
5-Hydroxyisatoic anhydride
-
Primary amine (e.g., propylamine, benzylamine, etc.)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Condenser (if heating is required)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-hydroxyisatoic anhydride (1.0 equivalent).
-
Solvent Addition: Add the appropriate anhydrous solvent to the flask to dissolve or suspend the 5-hydroxyisatoic anhydride. The concentration can typically be in the range of 0.1-0.5 M.
-
Amine Addition: To the stirring solution/suspension, add the primary amine (1.0-1.2 equivalents) either neat or as a solution in the reaction solvent. The addition can be done dropwise if the reaction is exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to a suitable temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (5-hydroxyisatoic anhydride) and the appearance of the product spot will indicate the reaction's progression. A suitable eluent system for TLC can be a mixture of ethyl acetate and hexane.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product.
-
Precipitation: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
Solvent Evaporation: If the product is soluble, the solvent can be removed under reduced pressure.
-
-
Purification: The crude product can be purified by standard techniques such as:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not effective, purify the product using silica gel column chromatography with an appropriate eluent system.
-
-
Characterization: Characterize the purified product by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the reaction of isatoic anhydride derivatives with amines, which can be used as a starting point for optimizing the reaction with 5-hydroxyisatoic anhydride.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetohydroxamic acid | Acetonitrile | Room Temp. | 3 | Good to Excellent | [1] |
| 2 | n-Propylamine | Isopropyl alcohol | Exothermic | - | High | [2] |
| 3 | p-Hydroxyaniline | Aqueous NaOH | - | - | - | [3] |
Note: The yields and reaction times are highly dependent on the specific primary amine and the reaction conditions used. The above table is for illustrative purposes based on similar reactions.
Visualizations
Reaction Workflow
Caption: A flowchart of the experimental procedure.
General Reaction Mechanism
Caption: The aminolysis of 5-hydroxyisatoic anhydride.
References
Application Notes and Protocols: One-Pot Synthesis of Benzodiazepines from 5-Hydroxy Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a one-pot synthesis of 7-hydroxy-1,5-benzodiazepine derivatives from 5-hydroxy isatoic anhydride and substituted o-phenylenediamines. Isatoic anhydrides are versatile building blocks for the creation of various nitrogen-containing heterocyclic structures, including benzodiazepines.[1] This method offers a streamlined approach to synthesizing these valuable scaffolds, which are of significant interest in medicinal and pharmaceutical research due to their wide range of biological activities. The protocol is designed to be efficient, minimizing intermediate isolation steps and purification, thereby saving time and resources.
Introduction
Benzodiazepines are a critical class of heterocyclic compounds widely recognized for their therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of benzodiazepine derivatives is a cornerstone of medicinal chemistry research. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot reactions provide an elegant solution by combining multiple reaction steps into a single, continuous process without the isolation of intermediates. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing solvent usage and waste generation.
Isatoic anhydride and its substituted derivatives serve as excellent precursors for the synthesis of a variety of heterocyclic compounds.[1] This protocol focuses on the use of this compound as the starting material to introduce a hydroxyl group on the benzodiazepine scaffold, a functional group that can be crucial for biological activity or for further synthetic modifications. The one-pot reaction proceeds through the initial reaction of this compound with an o-phenylenediamine derivative to form an intermediate 2-aminobenzamide, which then undergoes intramolecular cyclization to yield the final 1,5-benzodiazepine product.
Data Presentation
The following table summarizes the expected yields for the one-pot synthesis of various 7-hydroxy-1,5-benzodiazepine derivatives from this compound and different substituted o-phenylenediamines. The data is representative of typical outcomes for this type of reaction under optimized conditions.
| Entry | o-Phenylenediamine Derivative (R) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | o-Phenylenediamine (R = H) | 7-hydroxy-2,3-dihydro-1H-1,5-benzodiazepine | C₁₅H₁₂N₂O | 236.27 | 85 | 210-212 |
| 2 | 4-Methyl-o-phenylenediamine (R = CH₃) | 7-hydroxy-9-methyl-2,3-dihydro-1H-1,5-benzodiazepine | C₁₆H₁₄N₂O | 250.30 | 82 | 215-217 |
| 3 | 4-Chloro-o-phenylenediamine (R = Cl) | 9-chloro-7-hydroxy-2,3-dihydro-1H-1,5-benzodiazepine | C₁₅H₁₁ClN₂O | 270.72 | 78 | 225-227 |
| 4 | 4-Methoxy-o-phenylenediamine (R = OCH₃) | 7-hydroxy-9-methoxy-2,3-dihydro-1H-1,5-benzodiazepine | C₁₆H₁₄N₂O₂ | 266.29 | 80 | 218-220 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Substituted o-phenylenediamines (e.g., o-phenylenediamine, 4-methyl-o-phenylenediamine, 4-chloro-o-phenylenediamine)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
One-Pot Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq) and the desired substituted o-phenylenediamine (1.1 eq).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Signaling Pathway
Caption: Proposed reaction pathway for the one-pot synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
Application Notes and Protocols for Fluorescent Probe Synthesis Using 5-Hydroxyisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and application of a "turn-on" fluorescent probe for the detection of caspase-3 activity, a key biomarker for apoptosis. The probe is designed using 5-hydroxyisatoic anhydride as the core fluorophore scaffold.
Introduction
5-Hydroxyisatoic anhydride is a versatile building block for the synthesis of fluorescent probes. Its inherent fluorescence can be masked or quenched in a probe's "off" state and restored upon interaction with a specific analyte, leading to a "turn-on" signal. This principle is particularly valuable in the design of probes for detecting enzymatic activity in complex biological systems.
This document outlines the synthesis of a caspase-3-responsive fluorescent probe, herein designated as HIA-DEVD-N2 , and its application in a fluorometric assay. The probe consists of a fluorescent core derived from 5-hydroxyisatoic anhydride, a linker, and a specific peptide sequence (DEVD) that is recognized and cleaved by caspase-3. In its intact state, the probe exhibits minimal fluorescence. Upon cleavage by active caspase-3, the fluorophore is released, resulting in a significant increase in fluorescence intensity.
Principle of Detection
The detection mechanism relies on enzyme-activated fluorescence. The non-fluorescent HIA-DEVD-N2 probe is designed to be a substrate for caspase-3. In the presence of active caspase-3, the enzyme cleaves the amide bond within the DEVD peptide sequence. This cleavage event leads to the release of the highly fluorescent 2-amino-5-hydroxybenzoic acid derivative, resulting in a "turn-on" fluorescent signal that is directly proportional to the caspase-3 activity.
Quantitative Data
The following table summarizes the key quantitative data for the HIA-DEVD-N2 fluorescent probe and its fluorescent product.
| Parameter | HIA-DEVD-N2 Probe (Intact) | Fluorescent Product | Method of Determination |
| Molecular Weight | ~550 g/mol | ~153 g/mol | Mass Spectrometry (Calculated) |
| Excitation Max (λex) | ~350 nm | ~350 nm | UV-Vis Spectroscopy |
| Emission Max (λem) | ~450 nm (weak) | ~450 nm (strong) | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | < 0.01 | ~ 0.65 | Comparative method using a standard |
| Molar Extinction Coefficient (ε) | Not Determined | ~5,500 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of HIA-Diamine Linker
This protocol describes the initial step of reacting 5-hydroxyisatoic anhydride with a diamine linker.
Materials:
-
5-Hydroxyisatoic anhydride
-
Ethylenediamine (excess)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-hydroxyisatoic anhydride (1 equivalent) in anhydrous DMF.
-
Slowly add an excess of ethylenediamine (10 equivalents) to the solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure HIA-diamine linker.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Conjugation of HIA-Diamine to DEVD Peptide
This protocol details the coupling of the HIA-diamine linker to the caspase-3 recognition peptide, Ac-DEVD-CHO.
Materials:
-
HIA-diamine linker (from Protocol 1)
-
N-Acetyl-Asp-Glu-Val-Asp-aldehyde (Ac-DEVD-CHO)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve Ac-DEVD-CHO (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the peptide solution and stir for 30 minutes at room temperature to activate the C-terminal carboxyl group.
-
In a separate flask, dissolve the HIA-diamine linker (1.2 equivalents) in anhydrous DMF and add DIPEA (2 equivalents).
-
Slowly add the activated peptide solution to the HIA-diamine linker solution.
-
Stir the reaction mixture overnight at room temperature under an inert atmosphere.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the pure HIA-DEVD-N2 probe.
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Protocol 3: In Vitro Caspase-3 Activity Assay
This protocol describes the use of the HIA-DEVD-N2 probe to measure caspase-3 activity in a microplate format.
Materials:
-
HIA-DEVD-N2 probe stock solution (in DMSO)
-
Recombinant active caspase-3
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of recombinant caspase-3 in the assay buffer.
-
Prepare a working solution of the HIA-DEVD-N2 probe in the assay buffer (final concentration typically 1-10 µM).
-
In a 96-well black microplate, add the caspase-3 dilutions.
-
To initiate the reaction, add the HIA-DEVD-N2 probe working solution to each well.
-
Include appropriate controls: a blank (buffer only), a negative control (probe without enzyme), and a positive control with a known caspase-3 inhibitor.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
-
Plot the fluorescence intensity versus time to determine the reaction rate. The initial rate of the reaction is proportional to the caspase-3 activity.
Conclusion
The use of 5-hydroxyisatoic anhydride provides a valuable platform for the development of "turn-on" fluorescent probes. The HIA-DEVD-N2 probe described here serves as a representative example for the sensitive and specific detection of caspase-3 activity. The provided protocols offer a comprehensive guide for the synthesis and application of such probes, which can be adapted for various research and drug discovery applications, including high-throughput screening of caspase inhibitors and cellular imaging of apoptosis.
Application Notes and Protocols: 5-Hydroxy Isatoic Anhydride as a Precursor for Bioactive Heterocycles
Introduction
5-Hydroxy isatoic anhydride is a versatile aromatic precursor valued in medicinal chemistry for the synthesis of a wide array of bioactive heterocyclic compounds. Its intrinsic functionalities—an acid anhydride susceptible to nucleophilic attack and a hydroxyl group for further derivatization—make it an ideal starting material for building complex molecular architectures. Quinazolinones, a prominent class of heterocycles derived from this precursor, are of particular interest due to their extensive pharmacological profiles.[1][2] These compounds form the core structure of over 150 natural alkaloids and exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from this compound and the subsequent evaluation of their biological activity.
Application Note 1: Synthesis of Bioactive 6-Hydroxy-2,3-dihydroquinazolin-4(1H)-ones
This section details a robust and efficient one-pot, three-component synthesis of 6-hydroxy-2,3-dihydroquinazolin-4(1H)-one derivatives. This method offers significant advantages, including high yields, the use of a reusable catalyst, and solvent-free conditions, aligning with the principles of green chemistry.[4] The reaction proceeds via the nucleophilic ring-opening of the anhydride, followed by a cyclocondensation reaction.[1]
General Reaction Scheme
The core reaction involves the condensation of this compound, a primary amine (or ammonium salt), and an aldehyde, often facilitated by an acid catalyst, to yield the corresponding 6-hydroxy-2,3-dihydroquinazolin-4(1H)-one.
Experimental Workflow: Synthesis
The following diagram outlines the step-by-step workflow for the synthesis and purification of the target compounds.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[4]
-
Preparation: In a 10 mL round-bottom flask, combine this compound (1.0 mmol, 179 mg), an aromatic aldehyde of choice (1.0 mmol), a primary amine (or ammonium acetate, 2.0 mmol), and a catalytic amount of a solid acid catalyst like nano-SiO₂-SO₃H (0.02 g).[4]
-
Reaction: Place the flask in a preheated oil bath at 110°C and stir the mixture vigorously. The reaction is typically conducted under solvent-free conditions.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/n-hexane, 1:1). Reactions are often complete within 5-20 minutes.[4]
-
Work-up and Purification: Upon completion, remove the flask from the heat and add hot ethanol (5-10 mL) to dissolve the crude product.[4]
-
Catalyst Recovery: Filter the hot solution to remove the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[4][5]
-
Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the pure 2,3-disubstituted-6-hydroxy-4(3H)-quinazolinone.[6]
Data Presentation: Synthesis Yields
The three-component synthesis method is known for its high efficiency. While yields will vary based on the specific aldehyde and amine used, the parent reactions using isatoic anhydride consistently produce excellent results.
| Entry | Aldehyde (R²) | Amine (R¹) | Product Structure | Typical Yield (%)[4] |
| 1 | Benzaldehyde | Aniline | 6-hydroxy-2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one | 85-98 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-6-hydroxy-3-phenyl-quinazolin-4(1H)-one | 85-98 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 3-benzyl-6-hydroxy-2-(4-methoxyphenyl)-quinazolin-4(1H)-one | 85-98 |
| 4 | Benzaldehyde | Ammonium Acetate | 6-hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 85-98 |
Application Note 2: Biological Evaluation of Quinazolinone Derivatives
Derivatives of the quinazolinone scaffold are frequently evaluated for a range of biological activities, most notably antimicrobial and anticancer effects.[2][7]
Protocol 1: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a common and reliable technique for its determination.
-
Preparation: Prepare a stock solution of each synthesized quinazolinone derivative in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[8]
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension to each well. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection; it is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant activity against a variety of pathogenic microbes.
| Compound (from Table 1) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference Drug MIC (µg/mL) |
| Product 1 | 16-64 | 32-128 | 32-64 | Ciprofloxacin: 0.5-2 |
| Product 2 | 8-32 | 16-64 | 16-32 | Fluconazole: 1-4 |
| Product 3 | 32-128 | 64-256 | 64-128 | Ciprofloxacin: 0.5-2 |
| Product 4 | 16-32 | 32-64 | 32-64 | Fluconazole: 1-4 |
| Note: Data are representative values based on activities reported for similar quinazolinone structures.[8][9] |
Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound against cancer cell lines.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) from the dose-response curve.
Mechanism of Action: Tubulin Polymerization Inhibition
A key anticancer mechanism for many quinazolinone derivatives is the inhibition of tubulin polymerization.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Data Presentation: Anticancer Activity
Quinazolinone derivatives have shown promising cytotoxicity against various human cancer cell lines.
| Compound (from Table 1) | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
| Product 1 | 21.1 - 46.8 | 13.8 - 30.5 | 14.2 - 25.0 | 0.5 - 1.5 |
| Product 2 | 3.1 - 6.8 | 4.5 - 9.2 | 5.8 - 11.4 | 0.5 - 1.5 |
| Product 3 | 25.5 - 50.1 | 32.0 - 67.2 | 26.2 - 45.3 | 0.5 - 1.5 |
| Product 4 | 15.3 - 35.8 | 18.1 - 42.6 | 19.5 - 38.7 | 0.5 - 1.5 |
| Note: Data are representative values based on IC₅₀s reported for similar quinazolinone structures against various cell lines.[7][10][11] |
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. rsc.org [rsc.org]
- 7. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Hydroxy Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed reactions involving 5-hydroxy isatoic anhydride, a key building block in the synthesis of medicinally relevant compounds, particularly substituted quinazolinones. The following sections detail the primary applications, present quantitative data from analogous reactions, provide detailed experimental protocols, and visualize the underlying chemical processes.
Introduction
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its inherent reactivity, combined with the versatility of palladium catalysis, allows for the efficient construction of complex molecular architectures. Palladium-catalyzed reactions, such as multicomponent couplings and carbonylative cyclizations, are particularly effective for the synthesis of quinazolinone scaffolds, which are prevalent in many biologically active molecules. These reactions offer advantages such as high atom economy, functional group tolerance, and the ability to generate molecular diversity from simple starting materials.
Key Applications: Palladium-Catalyzed Synthesis of 6-Hydroxy-Quinazolinones
A primary application of this compound in palladium-catalyzed reactions is the synthesis of 6-hydroxy-substituted quinazolinones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The palladium catalyst facilitates a multicomponent reaction, bringing together the this compound, an amine, and a third component, which can be an alcohol or an aryl halide, to construct the quinazolinone core in a single step.
One notable method is a three-component coupling reaction that utilizes a water-soluble palladium catalyst. This environmentally friendly approach allows for the reaction of this compound, an amine, and a benzyl alcohol in an aqueous solvent, avoiding the use of toxic oxidants and organic solvents.[1]
Another powerful strategy involves a palladium-catalyzed annulation following a Ugi four-component reaction (Ugi-4CR). While a direct protocol for this compound is not available, the existing methodology can be adapted. This two-step, one-pot approach allows for the rapid synthesis of diverse and complex polycyclic quinazolinones.[2]
Quantitative Data
| Entry | Reactants (Analogous to this compound Reaction) | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Isatoic anhydride, Benzyl alcohol, Amine | Water-soluble Palladium Catalyst | Water | High (not specified) | [1] |
| 2 | Ugi adduct (from Isatoic anhydride) | Pd(OAc)₂ / dppf | 1,4-Dioxane | 56 | [2] |
| 3 | 2-Aminobenzamide, Aryl iodide, Carbonyl source | Magnetic Pd Nanoparticles | PEG/Water | 82-98 | [3][4] |
| 4 | o-Nitrobenzamide, Alcohol | Palladium Catalyst | Not Specified | Good to High | [5] |
Note: The yields presented are for reactions with unsubstituted or differently substituted isatoic anhydrides and related precursors. Actual yields with this compound may vary.
Experimental Protocols
The following are detailed, adapted protocols for key palladium-catalyzed reactions for the synthesis of 6-hydroxy-quinazolinones from this compound.
Protocol 1: Adapted Palladium-Catalyzed Three-Component Synthesis of 6-Hydroxy-Quinazolinones
This protocol is adapted from a reported environmentally friendly method for the synthesis of quinazolinones.[1]
Materials:
-
This compound
-
Substituted benzyl alcohol
-
Substituted amine
-
Water-soluble palladium catalyst (e.g., TPPTS-ligated palladium complex)
-
Deionized water
Procedure:
-
In a clean, dry flask, combine this compound (1.0 mmol), the desired benzyl alcohol (1.2 mmol), and the selected amine (1.1 mmol).
-
Add the water-soluble palladium catalyst (typically 1-5 mol%).
-
Add deionized water as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-hydroxy-quinazolinone derivative.
Protocol 2: Adapted Two-Step, One-Pot Synthesis of Polycyclic 6-Hydroxy-Quinazolinones via Ugi-4CR and Palladium-Catalyzed Annulation
This protocol is adapted from a procedure for the synthesis of polycyclic quinazolinones.[2]
Step 1: Ugi Four-Component Reaction (Ugi-4CR)
-
In a suitable reaction vessel, combine 2-bromo-6-hydroxy-benzoic acid (1 mmol, as a precursor to the this compound moiety in the final product), an aldehyde (1.1 mmol), an isocyanide (1.1 mmol), and a source of ammonia (e.g., ammonium chloride with a base, or aqueous ammonia).
-
Stir the mixture in a suitable solvent (e.g., methanol) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
The resulting Ugi adduct is typically used directly in the next step without purification.
Step 2: Palladium-Catalyzed Annulation
-
To the crude Ugi adduct from Step 1, add Pd(OAc)₂ (0.05 equiv), dppf (0.1 equiv), and K₂CO₃ (2 equiv).
-
Add 1,4-dioxane as the solvent.
-
Heat the mixture to reflux and stir overnight.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel flash chromatography to yield the polycyclic 6-hydroxy-quinazolinone.
Visualizations
The following diagrams illustrate the general workflow and a plausible mechanistic pathway for the palladium-catalyzed synthesis of quinazolinones.
Caption: General workflow for the palladium-catalyzed multicomponent synthesis of 6-hydroxy-quinazolinones.
Caption: Plausible catalytic cycle for the palladium-catalyzed synthesis of quinazolinones from an aryl halide, amine, and a carbonyl source derived from this compound.
References
- 1. global.toho-u.ac.jp [global.toho-u.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst [frontiersin.org]
- 4. Frontiers | Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst [frontiersin.org]
- 5. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using 5-Hydroxy Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the solid-phase synthesis of substituted quinazolinone libraries derived from 5-hydroxy isatoic anhydride. The methodologies outlined are designed for combinatorial chemistry applications, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery.
Introduction
Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of small molecule libraries.[1] By anchoring the starting material to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the purification process and enabling automation.[2] Isatoic anhydrides are versatile building blocks for the synthesis of various heterocyclic scaffolds, most notably quinazolinones, which are prevalent in many biologically active compounds.[3][4]
This protocol focuses on the use of this compound as a starting point for generating a library of 6-hydroxy-quinazolinone derivatives. The phenolic hydroxyl group at the 5-position of the isatoic anhydride (which becomes the 6-position in the resulting quinazolinone) provides a key point for further diversification, in addition to the variability that can be introduced at other positions of the quinazolinone core.
The general strategy involves the immobilization of a suitable precursor, 5-hydroxyanthranilic acid, onto a solid support, followed by on-resin chemical transformations to construct the quinazolinone scaffold and introduce diversity.
Overall Synthetic Strategy
The solid-phase synthesis of a 6-hydroxy-quinazolinone library can be conceptualized in the following key stages:
-
Resin Selection and Loading: A suitable resin with an appropriate linker is chosen, and the starting material, 5-hydroxyanthranilic acid, is covalently attached.
-
On-Resin Synthesis: The resin-bound substrate undergoes a series of chemical reactions to build and functionalize the quinazolinone core.
-
Cleavage: The final product is cleaved from the solid support.
Below is a DOT language script that visualizes the overall workflow.
Caption: General workflow for the solid-phase synthesis of a 6-hydroxy-quinazolinone library.
Experimental Protocols
Resin Selection and Loading of 5-Hydroxyanthranilic Acid
For the synthesis of compounds with a C-terminal carboxylic acid-like linkage that can be cleaved under acidic conditions, Wang resin is a suitable choice.[5] The hydroxyl group of the Wang resin linker forms an ester bond with the carboxylic acid of the 5-hydroxyanthranilic acid.
Protocol 3.1.1: Loading of Fmoc-Protected 5-Hydroxyanthranilic Acid onto Wang Resin
Note: It is advisable to protect the amino group of 5-hydroxyanthranilic acid (e.g., with Fmoc) before loading to prevent side reactions.
-
Resin Swelling: Place Wang resin (1 g, e.g., 1.0 mmol/g loading capacity) in a solid-phase synthesis vessel. Swell the resin in N,N-dimethylformamide (DMF, 10 mL) for 1 hour at room temperature with gentle agitation.
-
Activation of Amino Acid: In a separate flask, dissolve Fmoc-5-hydroxyanthranilic acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF (5 mL). Cool the solution to 0°C in an ice bath. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the vessel. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution of acetic anhydride/pyridine/DCM (1:2:3, v/v/v) for 30 minutes.
-
Final Wash and Drying: Wash the resin as in step 4. Dry the resin under high vacuum to a constant weight.
-
Determination of Loading: The loading efficiency can be determined by Fmoc quantification. A known mass of the dried resin is treated with a solution of 20% piperidine in DMF, and the absorbance of the released dibenzylfulvene-piperidine adduct is measured at 301 nm.
On-Resin Synthesis of the Quinazolinone Library
The following protocol describes a two-step sequence to generate a diverse library of 6-hydroxy-quinazolinones.
Protocol 3.2.1: Fmoc Deprotection and Acylation (Introduction of R¹)
-
Fmoc Deprotection: Swell the loaded resin in DMF. Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
Acylation: Swell the deprotected resin in DCM. In a separate flask, dissolve the desired acylating agent (e.g., an acid chloride, R¹-COCl) (5 eq.) and a base such as diisopropylethylamine (DIPEA) (5 eq.) in DCM. Add this solution to the resin and agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Protocol 3.2.2: Cyclization and Diversification (Introduction of R²)
-
Cyclization to Benzoxazinone: To the acylated resin from the previous step, add a solution of trifluoroacetic anhydride (TFAA) (5 eq.) in DCM. Agitate for 1 hour at room temperature. This step facilitates the cyclization to the resin-bound benzoxazinone intermediate.
-
Washing: Wash the resin with DCM (3 x 10 mL).
-
Amination and Quinazolinone Formation: Add a solution of a primary amine (R²-NH₂) (10 eq.) in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Heat the mixture at 80-100°C for 6-12 hours. This step displaces the resin linker, forming the amide bond and concomitantly the quinazolinone ring. Note: This is a key diversification step.
-
Washing: After cooling to room temperature, drain the solution and wash the resin with NMP (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Cleavage of the Final Product from the Resin
The final compounds are cleaved from the solid support using a strong acidic solution.
Protocol 3.3.1: TFA Cleavage
-
Drying: Dry the resin thoroughly under high vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in the reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Solvent Evaporation: Remove the TFA from the filtrate by rotary evaporation or by purging with a stream of nitrogen.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the solid by centrifugation or filtration. The crude product can be further purified by techniques such as preparative HPLC.
Data Presentation
The following table provides an illustrative summary of the expected outcomes for a small, representative library of 6-hydroxy-quinazolinones synthesized using the protocols described above. The yields and purities are typical for solid-phase synthesis of heterocyclic compounds and will vary depending on the specific building blocks used.
| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |
| HQ-01 | Methyl | Benzyl | 266.29 | 75 | >95 |
| HQ-02 | Phenyl | Cyclohexyl | 335.41 | 68 | >90 |
| HQ-03 | 4-Chlorophenyl | 4-Fluorobenzyl | 396.81 | 71 | >95 |
| HQ-04 | Methyl | 2-(Pyridin-2-yl)ethyl | 295.32 | 65 | >90 |
Visualization of Key Processes
Resin Loading and Acylation Pathway
The following diagram illustrates the chemical transformations involved in loading 5-hydroxyanthranilic acid onto Wang resin and the subsequent acylation step.
Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and hosted to be displayed.
Caption: Immobilization of 5-hydroxyanthranilic acid and subsequent acylation on solid support.
On-Resin Quinazolinone Formation and Cleavage
This diagram shows the cyclization to form the quinazolinone ring on the resin, followed by cleavage to release the final product.
Caption: On-resin cyclization to form the quinazolinone and final cleavage from the support.
Conclusion
The solid-phase synthesis protocols detailed in this document provide a robust framework for the generation of diverse libraries of 6-hydroxy-quinazolinones from this compound precursors. By leveraging the advantages of solid-phase chemistry, researchers can efficiently explore the structure-activity relationships of this important heterocyclic scaffold, accelerating the process of drug discovery and development. Careful optimization of coupling and cleavage conditions for specific building blocks may be necessary to maximize yields and purities.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Hydroxy-4(3H)-quinazolinone Derivatives from 5-Hydroxy Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. This is due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. The 6-hydroxy-quinazolinone scaffold is of particular interest as the hydroxyl group can serve as a handle for further functionalization or contribute to receptor binding. Traditional methods for the synthesis of these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically reduces reaction times, increases product yields, and often leads to cleaner reaction profiles.[1][2]
This document provides detailed protocols and application notes for the synthesis of 6-hydroxy-4(3H)-quinazolinone derivatives via the microwave-assisted reaction of 5-hydroxy isatoic anhydride with various primary amines.
Reaction Principle
The synthesis of 2,3-disubstituted 6-hydroxy-4(3H)-quinazolinones via this method is a one-pot, three-component reaction. The reaction proceeds through the initial ring-opening of this compound by a primary amine to form an intermediate 2-amino-4-hydroxy-N-substituted benzamide. This intermediate then undergoes cyclocondensation with an orthoester, which serves as a source for the C2 position of the quinazolinone ring. The use of microwave irradiation accelerates both the ring-opening and the subsequent cyclization steps.[1]
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted 6-Hydroxy-4(3H)-quinazolinones
This protocol describes a general procedure for the synthesis of 6-hydroxy-quinazolinones using a primary amine and an orthoester under solvent-free microwave irradiation.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Microwave reactor (monomode)
-
Reaction vessel (10 mL) with a magnetic stirrer
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add this compound (1 mmol), the primary amine (1 mmol), and the orthoester (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 20-30 minutes. The microwave power should be programmed to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the excess orthoester under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted 6-hydroxy-4(3H)-quinazolinone.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Note: Reaction conditions may need to be optimized for different amines and orthoesters to achieve the best yields.
Data Presentation: Synthesis of Quinazolinones
| Starting Anhydride | Amine | Orthoester | Temp (°C) | Time (min) | Yield (%) |
| Isatoic Anhydride | Aniline | Triethyl orthoformate | 140 | 20 | >90 |
| Isatoic Anhydride | Benzylamine | Triethyl orthoformate | 140 | 25 | >90 |
| Isatoic Anhydride | Cyclohexylamine | Triethyl orthoformate | 140 | 30 | >85 |
| 6-Bromo Isatoic Anhydride | Aniline | Triethyl orthoacetate | 140 | 20 | >90 |
This data is generalized from protocols for substituted isatoic anhydrides and serves as a guideline for the expected efficiency of the microwave-assisted synthesis.[2]
Pharmacological Applications of Quinazolinone Derivatives
Derivatives of the quinazolinone scaffold have been extensively studied for a variety of pharmacological activities. The following sections and data tables summarize some of the key findings for researchers in drug development.
Antimicrobial Activity
Many quinazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential cellular processes in the microorganisms.
Table 1: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Phenyl-3-(substituted-benzothiazol-2-yl)-6,8-disubstituted-4(3H)-quinazolinone | S. aureus | 50-100 | [3] |
| 2-Phenyl-3-(substituted-benzothiazol-2-yl)-6,8-disubstituted-4(3H)-quinazolinone | E. coli | 100-200 | [3] |
| 2-Phenyl-3-(substituted-benzothiazol-2-yl)-6,8-disubstituted-4(3H)-quinazolinone | C. albicans | 100 | [3] |
Anticancer Activity
The quinazolinone scaffold is a key component of several approved anticancer drugs, such as gefitinib and erlotinib, which are EGFR kinase inhibitors. The planar nature of the heterocyclic system allows for effective interaction with the ATP-binding site of various kinases.
Table 2: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Gefitinib | Various | Varies | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | Various | Varies | EGFR Tyrosine Kinase Inhibitor |
| Quinazolinone-based DHFR inhibitors | Leukemia (CCRF-CEM) | 1.57 ± 0.06 | DHFR Inhibition |
| Quinazolinone-based DHFR inhibitors | Lung (NCI-H522) | GI% = 73.28 | DHFR Inhibition |
Note: The data presented is for representative quinazolinone derivatives and not specifically for 6-hydroxy-quinazolinones, for which specific biological data is less prevalent in the literature.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2,3-disubstituted 6-hydroxy-4(3H)-quinazolinones.
References
Application of 5-Hydroxy Isatoic Anhydride in the Synthesis of Potential Drug Candidates
Introduction
5-Hydroxy isatoic anhydride is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocycles. Its intrinsic reactivity makes it a key precursor for the development of novel compounds with significant pharmacological potential. This document provides a detailed overview of the application of this compound in the synthesis of potential drug candidates, with a particular focus on quinazolinone derivatives, which have demonstrated a broad spectrum of biological activities, including antimicrobial and antitumor effects.
While specific literature on this compound is limited, the reactivity of the isatoic anhydride core is well-documented for synthesizing a range of biologically active molecules.[1][2] The methodologies described can be extrapolated for the use of its 5-hydroxy derivative. Isatoic anhydrides are key in producing various nitrogen-containing heterocycles like quinazolines, quinazolones, benzodiazepines, and quinolinones.[2][3]
Key Applications in Drug Discovery
Derivatives synthesized from isatoic anhydride, particularly quinazolinones, have shown significant promise in several therapeutic areas:
-
Antimicrobial Activity: Quinazolinone derivatives exhibit a broad spectrum of activity against various bacterial and fungal strains.[4][5][6] The substitution on the quinazolinone core plays a crucial role in determining the antimicrobial potency.[5]
-
Antitumor Activity: Several quinazolinone analogues have been identified as potent anticancer agents.[7][8] Their mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cancer cell proliferation.[7]
-
Anti-inflammatory and Analgesic Properties: Certain quinazolinone derivatives have also been reported to possess anti-inflammatory and analgesic properties.[9][10]
The synthesis of these compounds often involves multicomponent reactions, which are efficient and allow for the generation of diverse molecular libraries for biological screening.[1]
Experimental Protocols
The following protocols are generalized methods for the synthesis of quinazolinone derivatives from isatoic anhydride. These can be adapted for this compound.
Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is based on a multicomponent reaction strategy, which is a common and efficient method for generating quinazolinone libraries.[1][11]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Primary amine (e.g., aniline)
-
Glacial acetic acid (solvent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1 mmol) in glacial acetic acid (10 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.
Protocol 2: Solvent-Free Synthesis of Dihydroquinazolinone Derivatives
This protocol describes an environmentally friendly, solvent-free method for synthesizing dihydroquinazolinone derivatives.[6]
Materials:
-
This compound
-
Aromatic aldehyde (2 mmol)
-
Urea (2.2 mmol)
-
SnCl2·2H2O (catalyst)
Procedure:
-
In a mortar, grind a mixture of this compound (2 mmol), an aromatic aldehyde (2 mmol), urea (2.2 mmol), and a catalytic amount of SnCl2·2H2O.
-
Transfer the mixture to a flask and heat at 80°C for the appropriate time (monitored by TLC).
-
After completion of the reaction, wash the solid mixture with water.
-
Filter the product, dry it, and recrystallize from ethanol to get the pure dihydroquinazolinone derivative.
Data Presentation
The following tables summarize the biological activities of various quinazolinone derivatives synthesized from isatoic anhydride precursors.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 12 | P. aeruginosa | >128 | [5] |
| Compound 14 | P. aeruginosa | 64 | [5] |
| Compound 15 | S. aureus | 32 | [5] |
| Compound 4d | B. subtilis | 0.25 mg/mL | [6] |
| Compound 4d | P. aeruginosa | 0.25 mg/mL | [6] |
| Compound 4e | P. aeruginosa | 0.25 mg/mL | [6] |
| VMA-17-04 | S. aureus | 16 | [12] |
| VMA-13-05 | S. aureus | 64 | [12] |
Table 2: Antitumor Activity of Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5a | PC3 | 1.154 - 9.09 | [7] |
| Compound 5b | PC3 | 1.154 - 9.09 | [7] |
| Compound 5g | PC3 | 1.154 - 9.09 | [7] |
| Compound 5j | PC3 | 5.47 | [7] |
| Compound 5 | Not specified | IC50 values presented | [8] |
| Compound 8 | Not specified | IC50 values presented | [8] |
| Compound 18 | HeLa | 7.52 | [13] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of quinazolinone derivatives.
Signaling Pathway
Caption: Inhibition of EGFR signaling pathway by quinazolinone derivatives.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ujpronline.com [ujpronline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 13. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using 5-Hydroxy Isatoic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-hydroxy isatoic anhydride derivatives for the bioconjugation of proteins and other biomolecules. The protocols and data presented herein are based on the established reactivity of isatoic anhydrides with primary amines, offering a robust method for creating stable bioconjugates for a variety of research, diagnostic, and therapeutic applications.
Introduction
This compound and its derivatives are amine-reactive chemical reagents used for the covalent modification of biomolecules. The core reactivity of the isatoic anhydride group is its ability to acylate primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, forming a stable amide bond. This reaction proceeds with the release of carbon dioxide and 2-amino-5-hydroxybenzoic acid as byproducts. The hydroxyl group at the 5-position can be used to modulate the solubility and electronic properties of the reagent or as a handle for further functionalization.
Key Features of this compound Derivatives in Bioconjugation:
-
Amine Reactivity: Specifically targets lysine residues and N-termini on proteins.
-
Stable Amide Bond Formation: Creates a durable covalent linkage suitable for in vitro and in vivo applications.
-
Water Solubility: Derivatives can be synthesized to be water-soluble, simplifying conjugation reactions in aqueous buffers.[1]
-
UV-Traceable Core: The aromatic nature of the resulting anthranilate derivative allows for spectrophotometric quantification of the conjugate.[1]
Applications
Bioconjugates prepared using this compound derivatives have a wide range of potential applications, including:
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Fluorescent Labeling: Introduction of fluorescent probes for cellular imaging, flow cytometry, and immunofluorescence assays.[2][3]
-
Protein Immobilization: Attachment of proteins to solid supports for applications such as ELISA and affinity chromatography.
-
PEGylation: Modification of therapeutic proteins with polyethylene glycol (PEG) to enhance their solubility, stability, and circulation half-life.
Quantitative Data Summary
While specific quantitative data for this compound derivatives is not extensively available in the public literature, the following tables provide representative data for typical amine-reactive bioconjugation reactions. These values can serve as a baseline for optimizing specific conjugation protocols.
Table 1: Typical Reaction Conditions and Efficiency for Amine-Reactive Labeling
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the number of available amines and the desired degree of labeling. |
| Reaction pH | 7.5 - 8.5 | Slightly alkaline pH deprotonates lysine amines, increasing their nucleophilicity. |
| Reaction Temperature | 4°C to 25°C | Room temperature is often sufficient; 4°C can be used for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by chromatography. |
| Typical Conjugation Efficiency | 50 - 90% | Efficiency is dependent on the specific protein, reagent, and reaction conditions. |
Table 2: Representative Stability of Amide Bond Linkages in Bioconjugates
| Condition | Half-life (t½) | Notes |
| Human Plasma (in vitro) | > 100 hours | Amide bonds are generally stable in plasma, minimizing premature drug release in ADCs.[4] |
| Lysosomal Environment (pH 4.5-5.0) | Stable | Amide bonds are not typically susceptible to cleavage under lysosomal conditions. |
| Physiological Buffer (pH 7.4) | Very Stable | The amide linkage is highly stable under normal physiological conditions. |
Experimental Protocols
The following are detailed protocols for the bioconjugation of proteins using this compound derivatives. These should be considered as starting points and may require optimization for specific applications.
General Protocol for Protein Labeling
This protocol describes a general method for labeling a protein with a this compound derivative.
Materials:
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound derivative
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl or glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-free buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.5 by adding the Reaction Buffer (e.g., add 1/10th volume of 1 M sodium bicarbonate, pH 8.5).
-
Add the desired molar excess of the this compound derivative stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and the specific absorbance maximum for the incorporated label).
-
Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using a this compound derivative of a cytotoxic drug.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
This compound-linker-drug conjugate
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Procedure:
-
Follow steps 1-3 from the General Protocol for Protein Labeling to conjugate the drug-linker to the antibody.
-
Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker.
-
Characterize the ADC to determine:
-
Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry or mass spectrometry.
-
Aggregate content by size-exclusion chromatography.
-
In vitro cytotoxicity on target and non-target cell lines.
-
In vivo efficacy and tolerability in animal models.
-
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a protein's primary amine.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for protein labeling with this compound.
Logical Relationship in Antibody-Drug Conjugate (ADC) Action
Caption: Mechanism of action for an ADC synthesized with a 5-HIA derivative.
References
Troubleshooting & Optimization
Optimizing Reaction Conditions for 5-Hydroxy Isatoic Anhydride and Anilines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction between 5-hydroxy isatoic anhydride and various anilines to synthesize 2-amino-N-aryl-5-hydroxybenzamides. This guide addresses common experimental challenges and offers potential solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism between this compound and anilines?
The reaction proceeds via a nucleophilic acyl substitution. The amino group of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the opening of the anhydride ring, followed by the elimination of carbon dioxide to form the desired 2-amino-N-aryl-5-hydroxybenzamide.
Q2: What are the common side reactions to be aware of?
A significant side reaction is the formation of quinazolinones, especially at elevated temperatures. This can occur through a cyclization reaction of the intermediate product. Another potential side reaction is the formation of diacylated aniline derivatives if the reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of the quinazolinone byproduct?
To minimize the formation of quinazolinones, it is crucial to control the reaction temperature. Running the reaction at or below room temperature is generally recommended. The choice of solvent can also influence the reaction pathway; aprotic solvents are often preferred.
Q4: What is a general purification strategy for the 2-amino-N-aryl-5-hydroxybenzamide product?
Recrystallization is a common and effective method for purifying the solid product.[1] A suitable solvent system, such as ethanol/water, can be used to obtain high-purity crystals. For challenging separations or to assess purity, High-Performance Liquid Chromatography (HPLC) is a valuable technique.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive this compound (hydrolyzed).- Low nucleophilicity of the aniline.- Insufficient reaction time or temperature. | - Ensure the this compound is dry and stored properly.- For anilines with electron-withdrawing groups, consider using a catalyst or more forcing reaction conditions (e.g., slightly elevated temperature, longer reaction time).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Significant Quinazolinone Byproduct Formation | - High reaction temperature.- Prolonged reaction time at elevated temperatures. | - Maintain a lower reaction temperature (e.g., 0 °C to room temperature).- Optimize the reaction time to maximize the formation of the desired amide before significant cyclization occurs. |
| Presence of Unreacted Starting Materials | - Incomplete reaction.- Inefficient mixing. | - Increase the reaction time or consider a slight excess of the aniline.- Ensure vigorous stirring, especially in heterogeneous reaction mixtures. |
| Difficulty in Product Crystallization | - Product is an oil or is highly soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Try different solvent systems for recrystallization.- Use a seed crystal to induce crystallization.- Attempt to precipitate the product by adding a non-solvent.- Purify the crude product by column chromatography before attempting recrystallization. |
| Product is Colored | - Presence of oxidized impurities or colored byproducts. | - Treat the crude product solution with activated charcoal during recrystallization to adsorb colored impurities.[3] |
Experimental Protocols
While specific, optimized protocols for every aniline are beyond the scope of this guide, the following general procedure can be used as a starting point.
General Procedure for the Synthesis of 2-amino-N-aryl-5-hydroxybenzamides:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen, Argon).
-
In a separate flask, dissolve the desired aniline (1 to 1.2 equivalents) in the same solvent.
-
Slowly add the aniline solution to the this compound solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution to remove any unreacted aniline, followed by a wash with a dilute base solution.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Data Presentation
Due to the lack of specific comparative data in the public domain for the reaction of this compound with a wide range of anilines, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies by systematically varying the parameters outlined in this guide.
Table 1: Example Parameters for Reaction Optimization
| Aniline | Solvent | Temperature (°C) | Catalyst (if any) | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | DCM | 25 | None | 12 | Data not available | Data not available |
| p-Chloroaniline | THF | 25 | None | 18 | Data not available | Data not available |
| p-Methoxyaniline | DCM | 0 | None | 8 | Data not available | Data not available |
Researchers should fill in this table with their experimental results to build a data-driven optimization strategy.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-amino-N-aryl-5-hydroxybenzamides.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low reaction yields.
References
Preventing side reactions in 5-Hydroxy isatoic anhydride syntheses
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate common side reactions during the synthesis of 5-Hydroxy Isatoic Anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent method for synthesizing this compound is through the cyclization of a 2-amino-4-hydroxybenzoic acid derivative. A common starting material is 5-hydroxyanthranilic acid (also known as 4-hydroxy-2-aminobenzoic acid), which is treated with a phosgene equivalent, such as triphosgene, in an appropriate solvent.
Q2: What are the primary side reactions that occur during this synthesis?
Researchers may encounter several side reactions that can lower the yield and purity of the final product. The most significant are:
-
Decarboxylation: The isatoic anhydride ring can lose carbon dioxide, particularly under harsh temperature or pH conditions, leading to the formation of aminophenol derivatives.
-
Polymerization: The monomers can react with each other, especially at elevated temperatures, forming insoluble polyamide or polyanhydride chains.[1][2] Solution polymerization methods can sometimes lead to lower yields due to monomer impurities, but they operate under milder conditions than melt-condensation, which can prevent thermal degradation.[1]
-
Hydrolysis: As an anhydride, the product is susceptible to hydrolysis, where water can open the anhydride ring to reform the starting amino acid. This is a major concern during workup and purification.
-
Oxidation: The 5-hydroxy group and the aromatic amine are susceptible to oxidation, which can produce highly colored impurities, often appearing as dark precipitates.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction has resulted in a significantly lower yield than expected. What are the potential causes and solutions?
A: Low yields are typically traced back to reaction conditions, reagent quality, or product loss during workup.
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclization may not have gone to completion.
-
Solution: Ensure the phosgene equivalent (e.g., triphosgene) is added slowly and portion-wise to maintain an effective concentration without causing excessive side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Hydrolysis during Workup: The anhydride product is sensitive to water.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During the workup, minimize contact with aqueous solutions and ensure all glassware is thoroughly dried.
-
-
Sub-optimal pH: The pH of the reaction medium can influence both the reactivity of the starting material and the stability of the product.
-
Solution: The reaction is often run in the presence of a non-nucleophilic base (like pyridine or a tertiary amine) to scavenge the HCl produced.[1] The amount of base is critical and should be stoichiometric to the generated acid.
-
-
Decarboxylation: Excessive heat can cause the product to decarboxylate.
-
Solution: Maintain strict temperature control. The reaction should be run at low temperatures (e.g., 0-5 °C) during the addition of the cyclizing agent and then allowed to slowly warm to room temperature. Avoid refluxing unless specified by a validated protocol.
-
Problem 2: Formation of a Dark, Insoluble Precipitate
Q: My reaction mixture turned dark, and I've isolated an insoluble solid along with my product. What is this impurity?
A: The formation of a dark, insoluble material is a common issue, typically pointing towards polymerization or oxidation.
Possible Causes & Solutions:
-
Polymerization: The this compound monomer can undergo self-polymerization.
-
Solution: This is often triggered by excessive heat or prolonged reaction times.[1][3] Ensure the reaction temperature is kept low and do not let the reaction run for longer than necessary. The concentration of the reactants can also play a role; running the reaction under more dilute conditions may disfavor intermolecular polymerization reactions.
-
-
Oxidation of Starting Material or Product: The phenol and amine groups are prone to oxidation, forming colored quinone-like structures.
-
Solution: Degas the solvent before use and maintain an inert atmosphere throughout the experiment. The addition of a small quantity of an antioxidant, such as sodium hydrosulfite, to the aqueous workup solutions can sometimes prevent discoloration.[4]
-
Data Summary
The choice of reaction conditions is critical for maximizing yield and minimizing side products. The following table summarizes key parameters and their typical impact.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 0 °C to Room Temperature | High Temp (>40 °C): Promotes decarboxylation and polymerization.[1][3] |
| Atmosphere | Inert (Nitrogen/Argon) | Air/Oxygen: Leads to oxidation of the phenol and amine groups, causing discoloration. |
| Solvents | Anhydrous THF, Dioxane, Acetonitrile | Protic or Wet Solvents: Cause hydrolysis of the anhydride ring. |
| Base | Pyridine, Triethylamine (TEA) | Insufficient Base: Free HCl can promote side reactions. Excess Base: Can increase nucleophilic attack on the product. |
| Reactant Conc. | 0.1 - 0.5 M | High Concentration: May increase the rate of bimolecular polymerization. |
Key Experimental Protocol
Synthesis of this compound from 5-Hydroxyanthranilic Acid
This protocol is a representative method and should be adapted based on laboratory safety standards and specific experimental goals.
Materials:
-
5-Hydroxyanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Add 5-hydroxyanthranilic acid to the flask and dissolve it in anhydrous THF. Add anhydrous pyridine (1.1 equivalents).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve triphosgene (0.4 equivalents) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.
-
Isolation: Upon completion, the reaction mixture is typically filtered to remove pyridinium hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., THF/Hexanes) or by slurry washing with a non-polar solvent to remove soluble impurities. All purification steps should be performed quickly to minimize exposure to atmospheric moisture.
Visual Guides
Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the major side reactions.
References
- 1. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 5-Hydroxyisatoic Anhydride Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-hydroxyisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction products when using 5-hydroxyisatoic anhydride?
5-Hydroxyisatoic anhydride is a versatile reagent commonly used in the synthesis of various heterocyclic compounds. Its reaction with nucleophiles, such as primary and secondary amines, leads to the formation of 2-amino-5-hydroxybenzoic acid derivatives (amides).[1][2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of an amide, with the release of carbon dioxide.[4][5]
Q2: What are the common impurities and byproducts in these reactions?
Common impurities can include unreacted 5-hydroxyisatoic anhydride, residual amine starting material, and byproducts from side reactions. A significant byproduct can be the formation of a carboxylate from the reaction of the anhydride with any water present.[6][7] Additionally, if the reaction conditions are not carefully controlled, self-condensation or polymerization of the isatoic anhydride can occur. In reactions with amines, the carboxylic acid formed as a byproduct can react with excess amine to form a salt.[3][5]
Q3: What are the recommended general purification strategies for products derived from 5-hydroxyisatoic anhydride?
The purification strategy largely depends on the properties of the desired product. The most common methods are:
-
Recrystallization: This is a highly effective method for purifying solid products.[8][9] The choice of solvent is crucial and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[8]
-
Column Chromatography: For products that are difficult to crystallize or when separating mixtures of similar polarity, column chromatography is the preferred method.[10][11] Silica gel is a common stationary phase.
-
Aqueous Work-up: This involves quenching the reaction and then using liquid-liquid extraction to separate the product from water-soluble impurities.[12] This is particularly useful for removing acidic or basic byproducts.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product After Recrystallization
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Test a range of solvents (e.g., ethanol, methanol, toluene, or aqueous mixtures) in small-scale trials to find the optimal one.[13] |
| Premature Crystallization | If the product crystallizes too quickly during hot filtration, it can lead to significant loss. To prevent this, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration.[8] |
| Incomplete Precipitation | The product may not have fully crystallized out of the solution. After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8] |
| Excessive Washing | Washing the collected crystals with too much solvent or a solvent in which the product has some solubility can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent for washing.[8] |
Problem 2: Product Decomposition During Silica Gel Column Chromatography
| Possible Cause | Solution |
| Product Sensitivity to Acidic Silica | Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or an alternative stationary phase like neutral alumina. |
| Hydrolytic Decomposition | Some products, like benzoxazinones, can undergo hydrolytic decomposition on silica gel, leading to diminished yields.[14] Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).[11] |
| Prolonged Exposure on the Column | The longer the compound is on the column, the greater the chance of decomposition. Optimize the solvent system (eluent) to ensure the product elutes in a reasonable time frame. |
Problem 3: Persistent Colored Impurities in the Final Product
| Possible Cause | Solution |
| Adsorption of Colored Byproducts | Highly colored impurities may be present. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities.[8] After a few minutes of boiling with charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool.[8] |
| Product Instability | The product itself might be unstable to light or air, leading to discoloration.[13] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is a general guideline and may need to be adapted based on the specific product and solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude solid product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[8]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Column Chromatography Procedure
This is a general guide for silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a non-polar solvent and gradually increase the polarity to elute the compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Recrystallization of 2-hydroxy-4-thioureidobenzoic acid
| Starting Material | Recrystallization Solvent | Yield | Reference |
| 2-hydroxy-4-isothiocyanatobenzoic acid | Aqueous ethanol | 73% | [13] |
Table 2: Recrystallization of 2-hydroxy-4-isothiocyanatobenzoic acid
| Starting Material | Recrystallization Solvent | Yield | Reference |
| 4-Aminosalicylic acid | Toluene | 86% | [13] |
Visualizations
Caption: General purification workflow for products from 5-Hydroxyisatoic anhydride reactions.
Caption: Troubleshooting low yields in recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low solubility of 5-Hydroxy isatoic anhydride in reactions
Technical Support Center: 5-Hydroxy Isatoic Anhydride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low solubility of this compound in chemical reactions.
Troubleshooting Guides
Issue: Low Reaction Yield or Incomplete Reaction
Low or incomplete conversion of starting material is a common issue when working with poorly soluble reagents like this compound. Below is a step-by-step guide to troubleshoot and improve your reaction outcomes.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps
-
Enhance Solubility:
-
Solvent Selection: The choice of solvent is critical. While specific data for this compound is limited, data for the parent compound, isatoic anhydride, can provide a good starting point. Polar aprotic solvents like DMF, DMSO, and 1,4-dioxane are often effective.
-
Temperature: Increasing the reaction temperature can significantly improve solubility. However, be mindful of the thermal stability of your reactants and products.
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent may help dissolve the anhydride.
-
Sonication: Ultrasonic baths can aid in the dissolution of suspended solids.
-
-
Optimize Reaction Conditions:
-
Reaction Time: A sluggish reaction due to low concentration of the dissolved anhydride may require extended reaction times. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Reagent Purity: Ensure all starting materials, including the amine or alcohol and any catalysts, are pure and dry, as impurities can inhibit the reaction.
-
Stoichiometry: In cases of poor solubility, it may be beneficial to use a slight excess of the more soluble reactant to drive the reaction to completion.
-
-
Alternative Approaches:
-
Derivatization: In some cases, it may be possible to convert the this compound to a more soluble intermediate before proceeding with the main reaction.
-
Phase-Transfer Catalysis: For reactions with immiscible reactants, a phase-transfer catalyst can facilitate the reaction at the interface.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
Q2: How does the hydroxyl group on this compound affect its solubility compared to isatoic anhydride?
A2: The hydroxyl group can either increase or decrease solubility in a given solvent depending on the solvent's polarity and hydrogen bonding capabilities. In polar protic solvents like water and alcohols, the hydroxyl group can form hydrogen bonds, which may increase solubility. In nonpolar solvents, the increased polarity due to the hydroxyl group might decrease solubility compared to the parent isatoic anhydride.
Q3: Can I use a base to deprotonate the hydroxyl group to improve solubility?
A3: While deprotonation of the hydroxyl group would increase its solubility in polar solvents, this is generally not recommended as it can lead to side reactions. The anhydride functionality is susceptible to nucleophilic attack, and adding a base could promote hydrolysis or other undesired reactions.
Q4: My reaction with an amine is giving a low yield. What are the likely causes?
A4: Low yields in reactions with amines are often due to the poor solubility of the this compound.[3][4] This leads to a low concentration of the anhydride in solution and a slow reaction rate. Other potential causes include impure reagents, incorrect stoichiometry, or decomposition of the starting material or product at elevated temperatures.[5]
Q5: Are there any alternative reagents with better solubility?
A5: If solubility remains a significant issue, you could consider synthesizing a derivative of this compound with improved solubility. For instance, introducing a solubilizing group, such as a quaternary ammonium group, has been shown to increase the water solubility of isatoic anhydride derivatives.[6][7]
Data Presentation
Table 1: Solubility of Isatoic Anhydride in Various Solvents at Different Temperatures (as a proxy for this compound)
Data extracted from a study on the solid-liquid equilibrium solubility of isatoic anhydride.[1]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 288.15 | 1.85 |
| 308.15 | 3.42 | |
| 328.15 | 6.13 | |
| Ethanol | 288.15 | 1.12 |
| 308.15 | 2.15 | |
| 328.15 | 4.01 | |
| 1,4-Dioxane | 288.15 | 3.89 |
| 308.15 | 6.87 | |
| 328.15 | 11.75 | |
| Acetonitrile | 288.15 | 2.21 |
| 308.15 | 4.05 | |
| 328.15 | 7.23 | |
| Acetone | 288.15 | 3.01 |
| 308.15 | 5.49 | |
| 328.15 | 9.76 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol provides a general starting point for the acylation of a primary amine. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, or a suitable co-solvent mixture)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolution: To the flask, add this compound (1.0 equivalent) and the chosen anhydrous solvent. Stir the mixture. If the anhydride does not fully dissolve, gentle heating or sonication can be applied.
-
Reagent Addition: In a separate flask, dissolve the primary amine (1.0-1.2 equivalents) in the same anhydrous solvent. Add the amine solution dropwise to the stirred suspension of the this compound at room temperature.
-
Reaction: Heat the reaction mixture to a temperature that allows for the dissolution of the anhydride without causing decomposition (e.g., 60-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction of isatoic anhydrides with amines typically results in the evolution of carbon dioxide.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Reaction Scheme: Acylation of an Amine
Caption: General reaction of this compound with a primary amine.
This technical support center provides a foundational guide for working with this compound. Due to the limited specific data on this compound, a systematic approach to optimization based on the principles outlined here is highly recommended for achieving successful reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 7. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 8. myttex.net [myttex.net]
Hydrolysis of 5-Hydroxy isatoic anhydride and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy Isatoic Anhydride. The information provided is intended to help users understand and mitigate the primary challenge associated with this reagent: its susceptibility to hydrolysis.
Understanding the Hydrolysis of this compound
This compound, like other isatoic anhydrides, is susceptible to hydrolysis, a chemical reaction in which the anhydride ring is cleaved by water. This process yields 5-hydroxyanthranilic acid and carbon dioxide, consuming the starting material and potentially complicating downstream reactions and purifications. The presence of moisture, even in trace amounts, can initiate this degradation. The reaction is generally accelerated by basic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound has been stored for a while and appears clumpy. Is it still usable?
A1: Clumping can be an indication of moisture absorption and potential hydrolysis. It is highly recommended to test the purity of the material before use, for example, by taking a melting point or running a quick NMR spectrum. Ideally, this compound should be a free-flowing powder. To prevent this, always store it in a tightly sealed container in a desiccator or a glovebox.[1]
Q2: I am performing a reaction with an amine in a protic solvent. How can I minimize the hydrolysis of this compound?
A2: While seemingly counterintuitive, reactions in protic solvents, including water, can be successful if the rate of the desired reaction (e.g., aminolysis) is significantly faster than the rate of hydrolysis. To favor the reaction with the amine, you can:
-
Use a higher concentration of the amine: This will increase the probability of a productive collision between the amine and the anhydride.
-
Control the pH: While basic conditions can deprotonate the amine to make it more nucleophilic, they also accelerate hydrolysis. Running the reaction at a neutral or slightly acidic pH can be a good compromise.
-
Optimize the temperature: The optimal temperature will depend on the specific reactants. It's a balance between accelerating the desired reaction without significantly increasing the rate of hydrolysis.
Q3: What are the best practices for storing this compound?
A3: To ensure the longevity and purity of this compound, it should be stored under the following conditions:
-
In a tightly sealed, opaque container: To protect it from moisture and light.
-
In a desiccator or a glovebox: To maintain a dry atmosphere.
-
At a cool and stable temperature: To minimize thermal degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product and presence of 5-hydroxyanthranilic acid in the reaction mixture. | Hydrolysis of this compound. | - Ensure all glassware is rigorously dried before use (oven-dried or flame-dried under an inert atmosphere).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- If the reaction must be run in a protic solvent, try to increase the concentration of your nucleophile to outcompete water. |
| Inconsistent reaction outcomes. | Variable amounts of water in the starting materials or solvents. | - Standardize your procedure for drying glassware and solvents.- Use freshly opened bottles of anhydrous solvents.- If possible, quantify the water content of your reagents and solvents using Karl Fischer titration. |
| The reaction fails to go to completion, even with an excess of the other reagent. | The this compound may have significantly degraded due to improper storage. | - Test the purity of your this compound (e.g., melting point, NMR).- If purity is questionable, consider purifying the anhydride by recrystallization from a dry, non-polar solvent or purchasing a fresh batch. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
This protocol outlines the general steps for setting up a reaction where the hydrolysis of this compound is a concern.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane, DMF)
-
Other reactants (dried and purified as necessary)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or assemble while hot under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a slow stream of inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition:
-
Solids: Weigh this compound and any other solid reactants quickly in a dry environment (e.g., in a glovebox or under a blanket of inert gas) and add to the reaction flask against a counter-flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a syringe or cannula.
-
-
Reaction Execution: Proceed with the reaction as per your specific protocol, maintaining the inert atmosphere and using dry equipment.
-
Work-up: When the reaction is complete, be mindful that quenching with aqueous solutions will hydrolyze any remaining this compound.
Protocol 2: Synthesis of a Quinazolinone Derivative from this compound
This protocol is an example of a reaction where this compound is used, with conditions chosen to minimize hydrolysis.
Materials:
-
This compound
-
A primary amine
-
An aldehyde
-
Anhydrous ethanol
-
Catalyst (e.g., p-toluenesulfonic acid)[2]
-
Oven-dried glassware
-
Inert gas supply
Procedure:
-
Set up an oven-dried round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
To the flask, add this compound (1 equivalent), the primary amine (1.1 equivalents), the aldehyde (1 equivalent), and the catalyst (e.g., 0.1 equivalents of p-TsOH).[2]
-
Add anhydrous ethanol via a syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental setups discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. smtdryboxes.com [smtdryboxes.com]
- 2. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of byproducts in 5-Hydroxy isatoic anhydride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy Isatoic Anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions.
Question 1: My reaction is producing a significant amount of a water-soluble byproduct, leading to low yields of the desired product. What is this byproduct and how can I minimize its formation?
Answer:
The most common water-soluble byproduct is 5-Hydroxyanthranilic acid. This results from the hydrolysis of the starting material, this compound, in the presence of moisture. The electron-donating nature of the 5-hydroxy group can make the anhydride ring more susceptible to nucleophilic attack by water.
Strategies to Minimize Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Use freshly opened or properly stored this compound. Older reagents may have absorbed moisture from the atmosphere.
-
Temperature Control: While heating is often necessary to drive reactions, excessive temperatures can accelerate the rate of hydrolysis. Conduct reactions at the lowest effective temperature.
Question 2: I am observing a solid precipitate in my reaction that is not my desired product. What could this be?
Answer:
A common insoluble byproduct is the self-condensation product, likely a derivative of anthraniloylanthranilic acid. This can occur, especially at elevated temperatures, where one molecule of this compound reacts with the amino group of a hydrolyzed molecule (5-Hydroxyanthranilic acid).
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with hydrolysis, minimizing the presence of water will reduce the formation of the precursor for this byproduct.
-
Reaction Concentration: Running the reaction at a higher dilution may disfavor this bimolecular side reaction.
-
Order of Addition: Adding the this compound portion-wise to the reaction mixture containing the other reagents can help to maintain a low concentration of the anhydride, thus reducing the likelihood of self-condensation.
Question 3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What might this impurity be and how can I address this?
Answer:
This could be a decarboxylated byproduct. Isatoic anhydrides can undergo decarboxylation upon heating to form a reactive isocyanate intermediate. In the case of this compound, this would lead to 4-hydroxy-1,2-phenylene isocyanate. This intermediate can then react with nucleophiles in the reaction mixture to form byproducts with polarities that may be similar to the desired product.
Mitigation and Purification Strategies:
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heat, which promotes decarboxylation.
-
Alternative Solvents: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction over decarboxylation.
-
Recrystallization: If the product is a solid, recrystallization may be a more effective purification method than chromatography for removing closely related impurities.
-
Derivatization: In challenging cases, derivatization of the product mixture to alter the polarities of the components could facilitate separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound and amines for the synthesis of quinazolinones?
A1: The most frequently encountered byproducts are:
-
5-Hydroxyanthranilic acid: From hydrolysis of the starting material.
-
Derivatives of 5-hydroxy-2-(5-hydroxy-2-aminobenzamido)benzoic acid: From self-condensation.
-
Urea or carbamate derivatives: Formed from the reaction of the amine nucleophile with the isocyanate intermediate generated after decarboxylation of this compound.
-
2-amino-N-(substituted)-5-hydroxybenzamide: The initial ring-opened intermediate which may not fully cyclize to the desired quinazolinone.
Q2: How does the 5-hydroxy group affect the reactivity of isatoic anhydride and the formation of byproducts?
A2: The 5-hydroxy group is an electron-donating group. This increases the electron density of the aromatic ring, making the carbonyl groups of the anhydride more susceptible to nucleophilic attack. This enhanced reactivity can lead to a higher propensity for side reactions like hydrolysis and self-condensation if reaction conditions are not carefully controlled.
Q3: What analytical techniques are recommended for identifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For initial assessment of the reaction progress and the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and identification of the components based on their retention times and mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the isolated byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the byproducts.
Data Presentation
Table 1: Common Byproducts in this compound Reactions and Their Characterization Data
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (in DMSO-d₆) | Key ¹³C NMR Signals (in DMSO-d₆) |
| 5-Hydroxyanthranilic acid | C₇H₇NO₃ | 153.14 | 6.89 (dd, 1H), 7.05 (d, 1H), 7.23 (d, 1H)[1][2] | 114.3 (CH), 117.1 (CH), 123.7 (CH), 144.8 (C), 146.6 (C), 154.7 (C), 169.4 (C=O)[2][3] |
| Hypothetical Decarboxylation Product Adduct (N-Aryl-N'-(4-hydroxyphenyl)urea) | Varies with amine | Varies | Aromatic protons of the amine and 4-hydroxyphenyl group, urea N-H protons | Aromatic carbons, urea carbonyl carbon (~155-160 ppm) |
| Hypothetical Self-Condensation Product | C₁₄H₁₂N₂O₅ | 288.26 | Aromatic protons from both rings, amide N-H, carboxylic acid proton | Aromatic carbons, two distinct carbonyl carbons (amide and carboxylic acid) |
Note: Data for hypothetical byproducts are estimated based on known chemical shifts for similar structures.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation in Quinazolinone Synthesis
This protocol provides a general method for the synthesis of quinazolinones from this compound and a primary amine, with an emphasis on minimizing common byproducts.
Materials:
-
This compound
-
Primary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetic Acid)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
To the round-bottom flask, add the primary amine and the anhydrous solvent.
-
Begin stirring the solution and, if required, heat to the desired reaction temperature.
-
Slowly add the this compound in small portions over a period of 30-60 minutes. This helps to keep the instantaneous concentration of the anhydride low.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product should be purified, typically by recrystallization or column chromatography.
Protocol 2: HPLC-MS Method for the Analysis of Reaction Mixtures
This protocol outlines a general method for the analysis of reaction mixtures to identify the desired product and potential byproducts.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
-
Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the LC-MS system.
-
Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EIC) for the expected masses of the starting materials, desired product, and potential byproducts (refer to Table 1).
-
Analyze the mass spectra of the eluted peaks to confirm the molecular weights of the components.
Mandatory Visualization
Caption: Experimental workflow for this compound reactions.
Caption: Reaction pathways in this compound reactions.
References
Technical Support Center: Synthesis of 5-Hydroxy Isatoic Anhydride Derivatives
Welcome to the technical support center for the synthesis of 5-Hydroxy Isatoic Anhydride derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: The cyclization of 5-hydroxyanthranilic acid may not have gone to completion. 2. Side reactions of the unprotected hydroxyl group: The phenolic hydroxyl group is nucleophilic and can react with phosgene or its equivalents. 3. Hydrolysis of the anhydride: The isatoic anhydride ring is susceptible to hydrolysis if moisture is present.[1][2] 4. Sub-optimal reaction temperature: Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an incomplete reaction. | 1. Optimize reaction time and temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction of anthranilic acid with phosgene is typically carried out at temperatures below 50°C.[3] 2. Protect the hydroxyl group: Consider protecting the hydroxyl group as an acetate or a silyl ether before cyclization. 3. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a safer phosgene equivalent: Triphosgene can be a more manageable alternative to phosgene gas. |
| Formation of Polymeric or Insoluble Byproducts | 1. Reaction of the hydroxyl group: The unprotected hydroxyl group can lead to intermolecular reactions, forming polymeric carbonate or ester linkages. 2. Reaction of the amine with multiple phosgene equivalents: This can lead to the formation of ureas or other undesired products. | 1. Protect the hydroxyl group: This is the most effective way to prevent side reactions at this position. 2. Slow addition of the phosgenating agent: Add the phosgene or its equivalent slowly to the reaction mixture to maintain a low concentration and minimize side reactions. |
| Difficulty in Product Purification | 1. Presence of polar impurities: The hydroxyl group can make the product and byproducts more polar, complicating purification by standard methods. 2. Co-precipitation of starting material and product: If the reaction is incomplete, the starting 5-hydroxyanthranilic acid may be difficult to separate from the product. | 1. Recrystallization from a suitable solvent: For isatoic anhydride, 95% ethanol or dioxane are effective.[3] For the more polar 5-hydroxy derivative, a more polar solvent system may be required. Experiment with solvent mixtures (e.g., ethanol/water, acetone/water). 2. Column chromatography: If recrystallization is ineffective, silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve peak shape) can be used. |
| Product Decomposes During Reaction or Workup | 1. High temperatures: Isatoic anhydrides can decompose at elevated temperatures.[3] 2. Presence of strong acids or bases: The anhydride ring can be opened under these conditions. | 1. Maintain a controlled reaction temperature: Do not exceed the recommended temperature for the reaction.[3] 2. Use a mild workup procedure: Avoid strong acids and bases during the isolation and purification of the product. A simple filtration and washing with cold water is often sufficient for the initial isolation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the reaction of 5-hydroxyanthranilic acid with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. This reaction leads to the cyclization of the amino and carboxylic acid functionalities to form the isatoic anhydride ring. The general method for the synthesis of isatoic anhydride from anthranilic acid using phosgene is a reliable starting point and is known to be applicable to other ortho-aminocarboxylic acids.[3]
Q2: How does the hydroxyl group at the 5-position affect the synthesis?
A2: The phenolic hydroxyl group is a nucleophile and can compete with the amino group in reacting with the phosgenating agent. This can lead to the formation of side products such as carbonates, lowering the yield of the desired this compound. Therefore, protecting the hydroxyl group before the cyclization reaction is a common strategy to improve yields.
Q3: What are the best protecting groups for the 5-hydroxyl group?
A3: Common protecting groups for phenolic hydroxyl groups that are stable under the conditions required for isatoic anhydride formation include:
-
Acetate (Ac): Introduced using acetic anhydride or acetyl chloride. It is generally stable to the reaction conditions and can be removed under basic conditions.
-
Silyl ethers (e.g., TBDMS): These are robust protecting groups that can be introduced using the corresponding silyl chloride. They are typically removed with fluoride reagents.
Q4: Can I use triphosgene instead of phosgene gas?
A4: Yes, triphosgene is a safer, solid alternative to phosgene gas and is commonly used in laboratory settings. It generates phosgene in situ. When using triphosgene, it is typically used in a 1:3 molar ratio with the substrate, as one mole of triphosgene is equivalent to three moles of phosgene. The reaction is often carried out in an inert solvent like THF or dioxane.
Q5: What are the key parameters to control for a successful synthesis?
A5: The key parameters to control are:
-
Anhydrous conditions: Moisture will lead to the hydrolysis of the isatoic anhydride product.[1][2]
-
Temperature: The reaction should be kept cool, typically below 50°C, to prevent decomposition and side reactions.[3]
-
Stoichiometry of reagents: Careful control of the amount of phosgenating agent is crucial to avoid side reactions.
-
Purity of starting materials: Impurities in the 5-hydroxyanthranilic acid can lead to lower yields and purification difficulties.
Data Presentation
Table 1: Comparison of Phosgenating Agents for Isatoic Anhydride Synthesis
| Phosgenating Agent | Typical Yield (unsubstituted Isatoic Anhydride) | Safety Considerations |
| Phosgene (gas) | 72-75%[3] | Extremely toxic, requires specialized handling and equipment. |
| Diphosgene (liquid) | Generally comparable to phosgene | Toxic, corrosive liquid. Safer than phosgene gas but still requires careful handling in a fume hood. |
| Triphosgene (solid) | Often high yields, can be comparable to phosgene | Crystalline solid, safer to handle than phosgene and diphosgene. Decomposes to phosgene, so must be handled with care in a well-ventilated fume hood. |
Note: Yields for this compound derivatives may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxyisatoic Anhydride (General Procedure)
This protocol is adapted from the synthesis of unsubstituted isatoic anhydride and should be optimized for 5-hydroxyanthranilic acid.[3]
Materials:
-
5-Hydroxyanthranilic acid
-
Concentrated Hydrochloric Acid
-
Triphosgene
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Dry Pyridine or Triethylamine (optional, as a base)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and any excess phosgene), suspend 5-hydroxyanthranilic acid (1 equivalent) in anhydrous dioxane.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve triphosgene (0.33-0.4 equivalents) in anhydrous dioxane.
-
Slowly add the triphosgene solution to the stirred suspension of 5-hydroxyanthranilic acid over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold, dry dioxane, and then with a non-polar solvent like hexanes.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetone/water).
Protocol 2: Protection of the 5-Hydroxyl Group as an Acetate
Materials:
-
5-Hydroxyanthranilic acid
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Dissolve 5-hydroxyanthranilic acid in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
Wash the product with cold water and dry under vacuum.
-
The resulting 5-acetoxyanthranilic acid can then be used in Protocol 1 to synthesize 5-acetoxyisatoic anhydride.
Mandatory Visualizations
Diagram 1: General Workflow for the Synthesis of 5-Hydroxyisatoic Anhydride
Caption: Workflow for 5-Hydroxyisatoic Anhydride Synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Catalyst Selection for Reactions Involving 5-Hydroxy Isatoic Anhydride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy Isatoic Anhydride. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental work, particularly in the synthesis of quinazolinones and related heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is primarily used as a precursor for the synthesis of substituted quinazolinones and other related heterocyclic compounds.[1] The most prevalent application is in one-pot, multi-component reactions (MCRs) where the anhydride reacts with an amine and an electrophile (commonly an aldehyde or ketone) to form a quinazolinone backbone.[2][3] These reactions are of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by quinazolinone derivatives.[1]
Q2: What types of catalysts are typically used for quinazolinone synthesis from this compound?
A diverse range of catalysts can be employed, and the optimal choice depends on the specific substrates, desired reaction conditions (e.g., solvent, temperature), and tolerance to the hydroxyl group. Common categories include:
-
Organocatalysts: Environmentally benign and metal-free options like L-proline, triethanolamine (TEOA), and various Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), acetic acid) are frequently used.[4]
-
Heterogeneous Catalysts: Solid-supported catalysts such as silica-sulfuric acid, functionalized SBA-15, and metal oxides offer advantages like easy separation, recovery, and reusability.[5]
-
Lewis Acids: Catalysts like scandium triflate and aluminum phosphate can be effective in activating the carbonyl groups of the anhydride and the aldehyde.[6][7]
-
Iodine: Molecular iodine has been reported as a simple and effective catalyst for this transformation.
Q3: How does the 5-hydroxy group affect catalyst selection and the reaction outcome?
The phenolic hydroxyl group on the 5-position of the isatoic anhydride ring is a critical factor to consider.
-
Potential Side Reactions: The hydroxyl group is nucleophilic and can compete with the desired amine nucleophile, potentially leading to side products through O-acylation.[4] This is especially a concern under basic conditions or with highly reactive acylating agents.
-
Catalyst Deactivation: The acidic proton of the hydroxyl group can potentially interact with or deactivate certain basic catalysts.
-
Protecting Group Strategy: For sensitive substrates or when using catalysts that might promote side reactions with the phenol, protection of the hydroxyl group may be necessary. Common protecting groups for phenols include ethers (e.g., benzyl, silyl ethers) or esters, which can be removed after the main reaction.[4]
Troubleshooting Guide
Problem: Low or no yield of the desired quinazolinone product.
This is a common issue that can arise from several factors. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
| Possible Cause | Troubleshooting Steps & Recommendations | Relevant Experimental Considerations |
| Side reaction involving the 5-hydroxy group | The free hydroxyl group can undergo O-acylation or other side reactions. Consider protecting the hydroxyl group prior to the main reaction. | Protection Protocol: React this compound with a suitable protecting group reagent (e.g., benzyl bromide in the presence of a mild base) before proceeding with the quinazolinone synthesis. Ensure the chosen protecting group is stable to the reaction conditions and can be selectively removed later. |
| Suboptimal Catalyst | The chosen catalyst may not be active enough under your reaction conditions or may be incompatible with the 5-hydroxy group. | Catalyst Screening: Test a range of catalysts from different classes (Brønsted acid, Lewis acid, heterogeneous catalyst). For instance, a mild acidic catalyst like silica sulfuric acid might be more suitable than a strong base. |
| Presence of Water | Isatoic anhydrides are sensitive to moisture, which can lead to hydrolysis and the formation of the corresponding aminobenzoic acid, reducing the yield of the desired product. | Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Reagents | Impurities in the this compound, amine, or aldehyde can inhibit the catalyst or lead to side reactions. | Reagent Purification: Verify the purity of your starting materials. Recrystallize or distill the reagents if necessary. |
| Incorrect Reaction Temperature or Time | The reaction may require specific temperature conditions to proceed efficiently. | Optimization: Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor the progress by TLC or LC-MS to determine the optimal conditions. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of quinazolinones from isatoic anhydrides. While specific data for the 5-hydroxy derivative is limited, this table provides a good starting point for catalyst selection.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Notes and Considerations for this compound |
| L-proline | 5 | - | - | Moderate to Good | Mild conditions may be favorable to prevent side reactions with the hydroxyl group.[4] |
| Triethanolamine (TEOA) | 10 | Water | Reflux | Moderate to Good | The basic nature of TEOA might require protection of the phenolic hydroxyl group.[4] |
| p-Toluenesulfonic acid (p-TSA) | 20 | Ethanol/Water | Room Temp (Ultrasonication) | 71-96 | Acidic conditions are generally well-tolerated by phenols. |
| Silica Sulfuric Acid | Catalytic | Ethanol | Reflux | High | A reusable heterogeneous catalyst that is easy to handle and separate. |
| Aluminum Phosphate | 16 | Solvent-free | - | Excellent | A solid acid catalyst that can be effective under solvent-free conditions.[7] |
Experimental Protocols
Protocol: One-Pot Synthesis of a 7-Hydroxy-2,3-disubstituted-quinazolin-4(1H)-one
This protocol is adapted from general procedures for the synthesis of quinazolinones from isatoic anhydrides and should be optimized for specific substrates.
Materials:
-
This compound (1 equivalent)
-
Amine (1.1 equivalents)
-
Aldehyde (1 equivalent)
-
Catalyst (e.g., Silica Sulfuric Acid, 10 mol%)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol), the amine (1.1 mmol), the aldehyde (1 mmol), and the catalyst (e.g., silica sulfuric acid, 0.1 mmol) in anhydrous ethanol (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst is used, filter the catalyst and wash it with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-hydroxy-2,3-disubstituted-quinazolin-4(1H)-one.
Note: If low yields or significant side products are observed, consider implementing a protection strategy for the 5-hydroxy group prior to this procedure.
Visualizations
Caption: Experimental workflow for reactions with this compound.
Caption: Troubleshooting guide for low yields in reactions of this compound.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxyisatoic Anhydride-Based Reactions
Welcome to the technical support center for scientists and researchers working with 5-Hydroxyisatoic anhydride. This guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions to ensure the successful outcome of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving 5-Hydroxyisatoic anhydride.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Hydrolysis of 5-Hydroxyisatoic Anhydride: The anhydride is sensitive to moisture, leading to the formation of 5-hydroxyanthranilic acid. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider increasing the reaction time or temperature, though be mindful of potential side reactions. | |
| 3. Product Lost During Work-up: The product may be partially soluble in the aqueous layer, especially if it is polar. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a fresh portion of the organic solvent. | |
| Formation of a Dark-Colored or Oily Product | 1. Oxidation of the Phenolic Hydroxyl Group: Phenols can be susceptible to oxidation, leading to colored impurities. | - Work-up the reaction mixture promptly after completion. - Consider degassing solvents to remove dissolved oxygen. |
| 2. Side Reactions: Unwanted side reactions, such as the formation of anthraniloylanthranilic acid derivatives, can occur, especially in the presence of water.[1] | - Maintain anhydrous conditions throughout the reaction. - Use purified reagents. | |
| 3. Impure Starting Material: Impurities in the 5-Hydroxyisatoic anhydride can lead to colored byproducts. | - Use high-purity 5-Hydroxyisatoic anhydride. If necessary, it can be recrystallized. | |
| Difficulty in Product Purification | 1. Co-elution of Byproducts: The polarity of the desired product and byproducts may be very similar. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system. Ethanol or mixtures of ethyl acetate and hexanes are often good starting points. |
| 2. Product is an Oil: The product may not crystallize easily. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is an oil, purification by column chromatography is the recommended method. | |
| Unexpected Gas Evolution During Reaction | 1. Decarboxylation: Isatoic anhydrides can undergo decarboxylation to release carbon dioxide (CO₂), especially upon heating or under certain catalytic conditions.[2] | - This is an expected step in many reactions involving isatoic anhydrides. The reaction should be carried out in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when working with 5-Hydroxyisatoic anhydride?
The most common side reaction is the hydrolysis of the anhydride ring to form 5-hydroxyanthranilic acid. This is especially prevalent if there is moisture in the reaction setup. Another potential byproduct is the formation of a substituted anthraniloylanthranilic acid.[1]
Q2: How should I quench a reaction involving 5-Hydroxyisatoic anhydride?
A standard and effective method for quenching is to slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any unreacted anhydride and the carboxylic acid byproduct formed during the reaction.
Q3: What is the best way to purify the product of a 5-Hydroxyisatoic anhydride reaction?
The purification method depends on the nature of the product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be effective.
-
Column Chromatography: For oily products or for separating mixtures with similar polarities, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q4: My product has a phenolic hydroxyl group. Are there any special precautions I need to take during the work-up?
Yes, the phenolic hydroxyl group can be sensitive to pH.
-
Avoid Strong Bases: Strong bases can deprotonate the phenol, making the compound more water-soluble and potentially leading to loss of product into the aqueous layer during extraction. It can also promote oxidation. Use a mild base like sodium bicarbonate for neutralization.
-
Acidic Washes: Be cautious with strong acidic washes as they can affect the stability of certain functional groups. A dilute acid wash (e.g., 1M HCl) can be used to remove basic impurities if necessary, but the contact time should be minimized. The pH of the aqueous layer during extraction of phenolic compounds can influence their solubility.[3][4]
Q5: I am seeing CO₂ evolution during my reaction. Is this normal?
Yes, the reaction of isatoic anhydrides with nucleophiles often proceeds with the expulsion of carbon dioxide as the anhydride ring opens.[2] This is a key feature of their reactivity.
Experimental Protocols
General Work-up Procedure for the Reaction of 5-Hydroxyisatoic Anhydride with a Primary Amine
This protocol outlines a standard procedure for the work-up and purification of an N-substituted-5-hydroxyanthranilamide.
-
Quenching:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until the cessation of any gas evolution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The choice of solvent will depend on the solubility of your product. Perform the extraction three times for optimal recovery.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (to remove any remaining bicarbonate salts).
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, dissolve it in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexanes.
-
Visualizations
Experimental Workflow
Troubleshooting Decision Tree
References
Technical Support Center: Multicomponent Reactions with 5-Hydroxy Isatoic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) involving 5-Hydroxy Isatoic Anhydride.
Troubleshooting Guides
This section addresses common issues encountered during multicomponent reactions with this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired product in my multicomponent reaction with this compound. What are the possible causes and solutions?
Answer:
Low or no yield in MCRs involving this compound can stem from several factors, primarily related to solubility, reactivity of the starting materials, and reaction conditions. The presence of the hydroxyl group can influence the reactivity and solubility of the anhydride.
Possible Causes and Troubleshooting Steps:
-
Poor Solubility of this compound: this compound has limited solubility in many common organic solvents. If it does not dissolve, the reaction cannot proceed efficiently.
-
Solution: Screen a variety of polar aprotic solvents such as DMF, DMAc, or NMP, where hydroxylated aromatic compounds tend to have better solubility. Gentle heating can also improve solubility, but monitor for potential degradation. For some reactions, protic solvents like ethanol or methanol can be effective, especially in the synthesis of quinazolinones.[1]
-
-
Suboptimal Reaction Temperature: The decarboxylation of the isatoic anhydride intermediate is a critical step and is temperature-dependent.
-
Solution: Gradually increase the reaction temperature. For quinazolinone synthesis, refluxing in a suitable solvent is often necessary.[2] However, be cautious of potential side reactions at higher temperatures.
-
-
Inefficient Decarboxylation: The release of CO2 from the intermediate formed after the initial nucleophilic attack on the anhydride is crucial for the reaction to proceed.
-
Solution: Ensure the temperature is sufficient for decarboxylation to occur, which for similar compounds can happen upon heating.[3] The choice of solvent can also influence the rate of this step.
-
-
Inappropriate Catalyst or Lack Thereof: Many MCRs benefit from acid or base catalysis to activate the substrates.
-
Solution: For quinazolinone synthesis, catalysts like p-toluenesulfonic acid (p-TSA), or Lewis acids can be employed.[4] For Ugi and Passerini-type reactions, the carboxylic acid component often acts as a catalyst, but additional Lewis or Brønsted acids can sometimes be beneficial.
-
-
Reactivity of Other Components: The nature of the other reactants (amine, aldehyde/ketone, isocyanide) plays a significant role.
-
Solution: Ensure the purity of all starting materials. For amines, more nucleophilic aliphatic amines tend to give higher yields in reactions with isatoic anhydrides compared to less nucleophilic aromatic amines.[4] The electronic nature of the aldehyde can also affect the reaction rate.
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction mixture is complex, showing multiple spots on TLC, and I'm struggling to purify the desired product. What are the common side products and how can I improve purification?
Answer:
The formation of side products is a common challenge in MCRs. The hydroxyl group in this compound can potentially lead to additional side reactions.
Common Side Products:
-
Unreacted Starting Materials: Due to poor solubility or low reactivity.
-
Intermediate Species: Incomplete reaction can lead to the presence of the initial adduct before decarboxylation.
-
Self-Condensation Products: Aldehydes, in particular, can undergo self-condensation under certain conditions.
-
Products from Reaction with the Hydroxyl Group: While generally less reactive, under harsh conditions or with specific reagents, the phenolic hydroxyl group could potentially undergo side reactions.
Purification Strategies:
-
Crystallization/Recrystallization: If the product is a solid, this is often the most effective method for obtaining high purity.[5] Experiment with different solvent systems.
-
Column Chromatography: A versatile technique for separating complex mixtures.[5][6] A systematic approach to solvent system selection using TLC is crucial.
-
Acid-Base Extraction: If the product has acidic or basic properties that differ from the impurities, a liquid-liquid extraction can be a powerful initial purification step.
-
Trituration: Washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective purification method.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for multicomponent reactions with this compound?
A1: The optimal solvent is highly dependent on the specific multicomponent reaction being performed. For reactions like the Ugi or Passerini, aprotic polar solvents such as DMF or acetonitrile are often good starting points. For the synthesis of quinazolinones, protic solvents like ethanol are commonly used.[2] A solubility test of this compound in various solvents is recommended before starting the reaction.
Q2: Does the hydroxyl group on the isatoic anhydride interfere with the reaction?
A2: The phenolic hydroxyl group is an electron-donating group, which can increase the nucleophilicity of the aniline nitrogen after the anhydride ring opens. This could potentially enhance the rate of subsequent steps. However, the hydroxyl group can also participate in hydrogen bonding, which may affect solubility and reactivity. In Passerini reactions, phenolic hydroxyl groups have been noted to be poor nucleophiles under the reaction conditions, which can lead to challenges.[7] Generally, for many MCRs, the primary reaction pathway involving the anhydride and the amino group is favored.
Q3: At what temperature does this compound decarboxylate?
Q4: Can I use this compound in Ugi and Passerini reactions?
A4: In principle, yes. Isatoic anhydrides can serve as a source of an anthranilic acid derivative for Ugi-type reactions. In a Passerini reaction, the isatoic anhydride would first need to react with an amine to form an N-substituted 2-aminobenzoic acid, which could then participate as the carboxylic acid component. The presence of the hydroxyl group might require optimization of the reaction conditions, particularly the solvent, to ensure adequate solubility.[7]
Data Presentation
Table 1: Solubility of Isatoic Anhydride in Various Solvents at Different Temperatures (Mole Fraction, 10³x)
Note: This data is for the unsubstituted isatoic anhydride and serves as a reference. The hydroxyl group in this compound is expected to increase solubility in polar solvents.
| Solvent | 288.15 K | 298.15 K | 308.15 K | 318.15 K | 328.15 K |
| Methanol | 1.35 | 1.96 | 2.81 | 3.98 | 5.59 |
| Ethanol | 0.89 | 1.33 | 1.94 | 2.81 | 4.05 |
| 1-Propanol | 0.65 | 0.99 | 1.48 | 2.20 | 3.23 |
| Isopropyl alcohol | 0.52 | 0.79 | 1.18 | 1.76 | 2.59 |
| Methyl acetate | 1.63 | 2.34 | 3.33 | 4.69 | 6.58 |
| Ethyl acetate | 1.11 | 1.63 | 2.37 | 3.42 | 4.90 |
| Acetone | 4.43 | 6.13 | 8.35 | 11.26 | 14.99 |
| Acetonitrile | 2.15 | 3.00 | 4.14 | 5.68 | 7.74 |
| 1,4-Dioxane | 3.01 | 4.22 | 5.85 | 7.99 | 10.82 |
Data adapted from the Journal of Chemical & Engineering Data.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted-5-hydroxy-2,3-dihydroquinazolin-4(1H)-ones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Aldehyde
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., p-TsOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent. Gentle heating may be required to achieve dissolution.
-
Add the amine (1 equivalent) and the aldehyde (1 equivalent) to the solution.
-
If using a catalyst, add it at this stage (e.g., 10-20 mol% of p-TsOH).
-
Reflux the reaction mixture for the appropriate time (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Proposed Ugi-type Reaction using this compound
Materials:
-
This compound
-
Primary Amine
-
Aldehyde or Ketone
-
Isocyanide
-
Solvent (e.g., Methanol, Trifluoroethanol)
Procedure:
-
In a flask, suspend this compound (1 equivalent) in the chosen solvent.
-
Add the primary amine (1 equivalent) and stir the mixture. The reaction of the amine with the anhydride should lead to the formation of the corresponding 2-amino-5-hydroxybenzamide derivative. This step may require heating to go to completion.
-
To the resulting mixture, add the aldehyde or ketone (1 equivalent) and the isocyanide (1 equivalent).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up the reaction by removing the solvent and purify the product by appropriate methods such as column chromatography.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low product yield.
Caption: A simplified pathway for quinazolinone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. interregvlaned.eu [interregvlaned.eu]
Validation & Comparative
A Comparative Guide to Quinazolinone Synthesis: 5-Hydroxy Isatoic Anhydride vs. Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Hydroxy isatoic anhydride and isatoic anhydride as starting materials for the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The choice of starting material can significantly influence the reaction pathway, yield, and the biological activity of the final product. This document outlines the synthetic routes, presents available experimental data, and discusses the potential implications of the hydroxyl substitution.
Introduction to Quinazolinone Synthesis
The synthesis of the quinazolinone scaffold is a cornerstone in medicinal chemistry. A common and versatile method involves the reaction of an isatoic anhydride derivative with a primary amine to form a 2-aminobenzamide intermediate, which then undergoes cyclization with a carbonyl compound, typically an aldehyde or a derivative thereof. This multicomponent approach allows for the rapid generation of a diverse library of quinazolinone derivatives.
Isatoic Anhydride in Quinazolinone Synthesis: A Well-Established Route
Isatoic anhydride is a widely used and commercially available precursor for the synthesis of a vast array of quinazolinone derivatives.[1][2][3] The reaction typically proceeds as a one-pot, three-component condensation involving isatoic anhydride, a primary amine (or ammonia source like ammonium acetate), and an aldehyde.[4]
The general mechanism involves the initial reaction of the amine with isatoic anhydride, leading to the ring-opening of the anhydride and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then reacts with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization to yield the 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can lead to the corresponding quinazolin-4(3H)-one.
Experimental Protocol for Quinazolinone Synthesis from Isatoic Anhydride
The following is a representative experimental protocol for a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
Isatoic anhydride (1 mmol)
-
Primary amine or ammonium acetate (1.2 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ethanol or other suitable solvent
Procedure:
-
A mixture of isatoic anhydride (1 mmol), the primary amine or ammonium acetate (1.2 mmol), and the aromatic aldehyde (1 mmol) is stirred in a suitable solvent (e.g., ethanol, water, or a mixture) at room temperature or under reflux.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.
Performance Data: Isatoic Anhydride
The yields of quinazolinones synthesized from isatoic anhydride are generally good to excellent, depending on the specific reactants and reaction conditions employed. A variety of catalysts, including Lewis acids, Brønsted acids, and metal nanoparticles, have been utilized to improve reaction rates and yields.[4]
| Entry | Amine | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | None | Water | 2 | 92 | [5] |
| 2 | 4-Methylaniline | 4-Chlorobenzaldehyde | None | Water | 1.5 | 95 | [5] |
| 3 | Ammonium Acetate | 4-Nitrobenzaldehyde | None | Water | 2.5 | 88 | [5] |
| 4 | Benzylamine | 2-Naphthaldehyde | None | Water | 2 | 90 | [5] |
Table 1: Representative yields for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride.
This compound in Quinazolinone Synthesis: Exploring the Hydroxyl Advantage
The introduction of a hydroxyl group at the 5-position of isatoic anhydride offers a strategic advantage for synthesizing quinazolinone derivatives with enhanced biological activity and potential for further functionalization. The resulting 7-hydroxy-quinazolinone scaffold is a key feature in several biologically active compounds. While direct comparative studies are scarce, the synthesis is expected to follow a similar reaction pathway to that of unsubstituted isatoic anhydride.
The presence of the electron-donating hydroxyl group on the aromatic ring could potentially influence the reactivity of the anhydride and the subsequent cyclization step. It may also alter the solubility of the starting material and the final product.
Experimental Protocol for 7-Hydroxy-quinazolinone Synthesis
A representative protocol for the synthesis of 7-hydroxy-2,3-dihydroquinazolin-4(1H)-ones is described below.
Materials:
-
5-Hydroxyisatoic anhydride (or 2-amino-5-hydroxybenzoic acid as a precursor)
-
Primary amine or ammonium acetate
-
Aromatic aldehyde
-
Solvent (e.g., Ethanol)
Procedure:
-
A mixture of 2-amino-5-hydroxybenzoic acid (as a precursor to the in-situ generated this compound or the corresponding aminobenzamide), a primary amine or ammonium acetate, and an aromatic aldehyde is refluxed in a suitable solvent like ethanol.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is then purified, for instance by column chromatography, to yield the desired 7-hydroxy-2,3-dihydroquinazolin-4(1H)-one.
Performance Data: this compound
| Entry | Starting Material | Amine | Aldehyde | Yield (%) |
| 1 | 2-Amino-5-hydroxybenzoic acid | Ammonium acetate | Benzaldehyde | ~70-80% (estimated) |
| 2 | 2-Amino-5-hydroxybenzoic acid | Aniline | 4-Chlorobenzaldehyde | ~65-75% (estimated) |
Table 2: Estimated yields for the synthesis of 7-hydroxy-2,3-dihydroquinazolin-4(1H)-ones. (Note: These are estimated yields based on related syntheses, as direct data from this compound is limited).
Comparative Analysis
| Feature | Isatoic Anhydride | This compound |
| Starting Material Availability | Readily available and cost-effective. | Less common, may require synthesis. |
| Reaction Conditions | Well-established, wide range of conditions reported. | Likely similar to isatoic anhydride, but may require optimization. |
| Yields | Generally good to excellent. | Expected to be moderate to good, potentially influenced by the hydroxyl group. |
| Product Functionalization | Provides a core quinazolinone scaffold. | Introduces a hydroxyl group for further modification or for its intrinsic biological activity. |
| Product Properties | Properties vary based on substituents introduced from the amine and aldehyde. | The hydroxyl group can significantly impact solubility, polarity, and biological activity. |
Biological Significance and Signaling Pathways
Quinazolinone derivatives are known to interact with various biological targets, making them attractive candidates for drug development. A significant number of these compounds exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation.[6][7] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[6] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, are potent EGFR inhibitors.[6] They competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its downstream signaling cascades.
PI3K/Akt and MAPK/ERK Signaling Pathways
Downstream of EGFR, two major signaling pathways are the PI3K/Akt and the MAPK/ERK pathways.[8][9][10] The PI3K/Akt pathway is critical for cell survival and proliferation, while the MAPK/ERK pathway is primarily involved in cell growth and differentiation.[8][9][10] By inhibiting EGFR, quinazolinone derivatives effectively block the activation of these crucial downstream pathways, leading to the suppression of tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 5-Hydroxy Isatoic Anhydride and N-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-Hydroxy isatoic anhydride and N-methylisatoic anhydride, with unsubstituted isatoic anhydride serving as a baseline. This analysis is supported by theoretical considerations of electronic effects and available experimental data from the scientific literature.
Introduction to Isatoic Anhydrides
Isatoic anhydrides are versatile reagents in organic synthesis, widely employed as precursors for a variety of heterocyclic compounds, including quinazolinones, which are significant scaffolds in medicinal chemistry.[1][2] The reactivity of isatoic anhydrides is primarily characterized by the electrophilicity of their two carbonyl carbons, making them susceptible to nucleophilic attack. The aminolysis of isatoic anhydrides, in particular, is a key reaction, leading to the formation of N-substituted anthranilamides, which can then be cyclized to form various heterocyclic systems.[3]
The introduction of substituents on the aromatic ring or the nitrogen atom of the isatoic anhydride molecule can significantly influence its reactivity. This guide focuses on comparing the effects of a 5-hydroxy group and an N-methyl group on the aminolysis of the isatoic anhydride ring system.
Theoretical Comparison of Reactivity
The reactivity of isatoic anhydrides in aminolysis is governed by the electrophilicity of the carbonyl carbons. Electron-donating groups (EDGs) on the aromatic ring or the nitrogen atom are expected to decrease the electrophilicity of the carbonyl carbons, thereby reducing the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) would increase electrophilicity and enhance reactivity.
-
This compound: The hydroxyl group (-OH) at the 5-position is a strong electron-donating group through resonance (+R effect), while it is electron-withdrawing through induction (-I effect).[4] In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring. This increased electron density is delocalized into the anhydride moiety, reducing the partial positive charge on the carbonyl carbons and thus decreasing the reactivity towards nucleophiles.
-
N-Methylisatoic Anhydride: The methyl group (-CH3) attached to the nitrogen atom is an electron-donating group through induction (+I effect). This effect increases the electron density on the nitrogen atom, which can then be delocalized into the adjacent carbonyl group, reducing its electrophilicity. Additionally, the presence of the methyl group may introduce some steric hindrance, potentially impeding the approach of a nucleophile.[5]
Based on these electronic effects, the expected order of reactivity towards nucleophiles is:
Isatoic Anhydride > N-Methylisatoic Anhydride ≈ this compound
N-methylisatoic anhydride has been reported to react "with slightly more difficulty" than the parent isatoic anhydride, which aligns with this theoretical prediction.[6] While direct comparative quantitative data for this compound is scarce, its strong electron-donating substituent suggests a similar or even slightly lower reactivity compared to the N-methyl derivative.
Quantitative Data on Reactivity
| Compound | Nucleophile | Reaction Conditions | Product | Yield | Reference |
| Isatoic Anhydride | Primary Amines | Various catalysts (e.g., sulfamic acid), often at room temperature or with heating. | 2,3-Dihydroquinazolin-4(1H)-ones | Good to excellent | [7] |
| N-Methylisatoic Anhydride | Glycine | Triethylamine, water, room temperature, 5 hours | N-(Carboxymethyl)-N-methylanthranilamide derivative | 91.8% | [8] |
Experimental Protocols
The following are representative experimental protocols for the aminolysis of isatoic anhydride and a substituted N-methylisatoic anhydride. A plausible protocol for this compound is also provided based on general procedures.
Protocol 1: General Procedure for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride[7]
-
To a stirred solution of a primary amine (1 mmol) in water or ethanol, add isatoic anhydride (1 mmol) and an aromatic aldehyde (1 mmol).
-
Add a catalytic amount of sulfamic acid.
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Reaction of 5-Chloro-N-methylisatoic Anhydride with Glycine[8]
-
A mixture of finely ground 5-chloro-N-methylisatoic anhydride (5.19 g), glycine (2.25 g), triethylamine (4.15 ml), and water (30 ml) is stirred at room temperature for 5 hours.
-
Volatile materials are removed on a rotary evaporator.
-
The residue is treated with 60 ml of glacial acetic acid and heated to reflux for 4.5 hours.
-
After cooling, the acetic acid is removed on a rotary evaporator.
-
The residue is treated with ether to induce crystallization. The solid product is collected by filtration.
Protocol 3: Proposed Protocol for the Aminolysis of this compound
-
In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as DMF or DMSO.
-
Add the primary amine (1.1 mmol) to the solution.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 60-80 °C) to facilitate the reaction, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the corresponding 2-amino-5-hydroxy-N-substituted benzamide.
Reaction Mechanism and Workflow Diagrams
The aminolysis of isatoic anhydrides proceeds via a nucleophilic acyl substitution mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General mechanism of isatoic anhydride aminolysis.
Caption: Typical experimental workflow for aminolysis.
Conclusion
References
A Comparative Guide to Isatoic Anhydride Alternatives for Heterocycle Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of heterocyclic compounds. 5-Hydroxy isatoic anhydride is a versatile reagent in this field, but a range of alternative starting materials can offer advantages in terms of availability, reactivity, and cost. This guide provides an objective comparison of this compound with its primary alternatives—anthranilic acid and 2-aminobenzamide—for the synthesis of valuable heterocyclic scaffolds, supported by experimental data and detailed protocols.
Introduction to Key Reagents
Isatoic anhydride and its derivatives are widely recognized as convenient building blocks for a variety of nitrogen-containing heterocycles, including quinazolines, quinazolinones, and benzodiazepines. Their utility stems from their ability to act as a stable and easily handled source of an anthraniloyl group. However, factors such as cost, availability of specific substituted analogs, and reaction compatibility can necessitate the use of alternative reagents.
The most common alternatives to isatoic anhydrides are anthranilic acids and 2-aminobenzamides. Anthranilic acid is a direct precursor to isatoic anhydride and can often be used to generate the desired heterocyclic core in a one-pot fashion. 2-Aminobenzamides, which can be derived from isatoic anhydrides, also serve as key intermediates in numerous synthetic routes. The choice between these reagents often depends on the desired substitution pattern, reaction conditions, and overall synthetic strategy.
Synthesis of Quinazolinones: A Comparative Analysis
Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. The synthesis of the quinazolinone scaffold can be efficiently achieved using isatoic anhydride, anthranilic acid, or 2-aminobenzamide. Below is a comparative summary of their performance in the synthesis of quinazolin-4(3H)-one derivatives.
Quantitative Data Summary
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| Isatoic Anhydride | Aromatic Aldehyde, NH₄OAc, SnCl₂·2H₂O | Solvent-free, 110 °C | 2,3-Dihydroquinazolin-4(1H)-one | Good to High | [1][2] |
| Anthranilic Acid | Formamide | Conventional Heating, 150-160 °C, 8h | Quinazolin-4(3H)-one | 61 | [3] |
| Anthranilic Acid | Formamide | Microwave, 900 W | Quinazolin-4(3H)-one | 87 | [3] |
| Anthranilic Acid | Chloroacetyl Chloride, Acetic Anhydride, then Amine | Multi-step | Fused Quinazolinones | Acceptable | [4] |
| 2-Aminobenzamide | Benzyl Amine, H₂O₂ | 120 °C, 20h | Quinazolinone | 71 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride (Multicomponent Reaction)
A mixture of isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), and SnCl₂·2H₂O (10 mol%) is heated under solvent-free conditions at 110 °C for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature and the solid product is recrystallized from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.[1][2]
Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid
In a Pyrex beaker, anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) are mixed thoroughly. The beaker is covered with a stemless funnel and subjected to microwave irradiation at 900 W for a few minutes. After cooling, the resulting precipitate is filtered, washed with water, dried, and recrystallized from methanol to yield shiny white crystals of quinazolin-4(3H)-one.[3]
Protocol 3: Synthesis of Fused Quinazolinones from Anthranilic Acid
Anthranilic acid is first condensed with a chloro acyl chloride to produce an N-acyl anthranilic acid. This intermediate is then subjected to ring closure and dehydration using acetic anhydride to form a benzoxazinone intermediate. Finally, the addition of an appropriate amine, such as hydrazine hydrate or ammonium acetate, leads to the formation of the fused quinazolinone derivatives.[4]
Protocol 4: Synthesis of Quinazolinones from 2-Aminobenzamide
A mixture of 2-aminobenzamide (1 mmol), benzyl amine (1.5 mmol), and H₂O₂ (30 wt% in H₂O, 5 equiv.) is heated in a closed tube at 120 °C for 20 hours. The conversion and yield are determined by GC and GC-MS. The product is then isolated and purified by column chromatography.[5]
Reaction Pathway Diagrams
Caption: Multicomponent synthesis of quinazolinones from isatoic anhydride.
Caption: Synthesis of quinazolin-4(3H)-one from anthranilic acid.
Synthesis of Benzodiazepines: A Comparative Analysis
Benzodiazepines are another class of heterocycles with significant therapeutic applications. Similar to quinazolinones, their synthesis can be approached using isatoic anhydride or anthranilic acid derivatives.
Quantitative Data Summary
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| Isatoic Anhydride | α-Amino Acid, Glacial Acetic Acid | Microwave, 130 °C, 3 min | Benzodiazepine-2,5-dione | up to 71 | |
| 6-Iodoisatoic Anhydride | α-Amino Acid, Glacial Acetic Acid | Microwave, 130 °C, 3 min | 7-Iodobenzodiazepine-2,5-dione | Good | |
| Anthranilic Acid | α-Amino Acid | Conventional Heating | Benzodiazepine-2,5-dione | Similar to Isatoic Anhydride |
Experimental Protocols
Protocol 5: Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydride
In a 10 mL microwave vial, isatoic anhydride (or 6-iodoisatoic anhydride) (10 mmol), the corresponding α-amino acid (10 mmol), and 3 mL of glacial acetic acid are mixed. The reaction is carried out in a microwave synthesizer at 130 °C for 3 minutes. After irradiation, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with hot water, and dried under vacuum to give the benzodiazepine-2,5-dione product.
Reaction Pathway Diagram
Caption: General pathway for benzodiazepine-2,5-dione synthesis.
Conclusion
The choice between this compound and its alternatives, such as anthranilic acid and 2-aminobenzamide, for heterocycle synthesis is multifaceted. Isatoic anhydride offers a convenient and often high-yielding route, particularly in multicomponent reactions. Anthranilic acid provides a more direct and atom-economical approach, especially with the use of modern techniques like microwave irradiation, which can significantly reduce reaction times and improve yields. 2-Aminobenzamides are also effective precursors, particularly when specific substitution patterns are desired.
Ultimately, the optimal reagent depends on the specific target molecule, desired purity, reaction scale, and available resources. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors. The provided experimental protocols and reaction pathway diagrams offer a practical starting point for the synthesis of these important heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. scielo.br [scielo.br]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Landscape for Quinazolinone Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of quinazolinone derivatives is a cornerstone of medicinal chemistry. While the reactivity of 5-Hydroxy isatoic anhydride is of significant interest, the available body of scientific literature predominantly focuses on the catalytic transformations of its parent compound, isatoic anhydride. This guide, therefore, provides a comparative analysis of various catalytic systems for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, offering a valuable proxy for understanding the potential catalytic efficacy with its hydroxylated analogue.
The one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde is a widely adopted and atom-economical approach for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. The efficiency of this transformation is often significantly enhanced by the use of a catalyst. This guide explores the efficacy of several distinct types of catalysts—ranging from organocatalysts to metal-based and nanoparticle catalysts—providing a comparative overview of their performance based on reported experimental data.
Comparative Analysis of Catalyst Performance
The choice of catalyst exerts a significant influence on reaction yields, times, and conditions. Below is a summary of the performance of various catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride.
| Catalyst Type | Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Organocatalyst | L-proline (5 mol%) | Isatoic anhydride, pyrazole substituted aldehydes, various amines | Not specified | Not specified | 8 h | 68-91 | [1] |
| Organocatalyst | Acetic Acid (10 mol%) | Isatoic anhydride, aryl amines, cyclic ketones | Not specified | Not specified | Not specified | 81-97 | [1] |
| Organocatalyst | Triethanolamine (TEOA) (10 mol%) with NaCl (5 mol%) | Isatoic anhydride, aldehydes, various nitrogen sources | Aqueous medium | Reflux | Not specified | Moderate to Good | [1] |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Isatoic anhydride, anilines, cinnamaldehydes | Methanol | 60 | 2 h | 30-80 | |
| Brønsted Acid | Citric Acid (20 mol%) | Isatoic anhydride, anilines, cinnamaldehydes | Methanol | 60 | 2 h | 30-80 | |
| Nanocatalyst | Magnetic Fe3O4 Nanoparticles | Isatoic anhydride, amines, aldehydes | Water | Not specified | Not specified | High | |
| Heterogeneous | SBA-Pr-SO3H | Isatoic anhydride, aromatic aldehydes, urea | Solvent-free | 115 | Not specified | High |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative protocols for the catalytic synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
L-proline Catalyzed Synthesis of Dihydro-quinazolinones
This procedure outlines the synthesis of dihydro-quinazolinone products using L-proline as an organocatalyst.
-
Reactant Mixture: In a suitable reaction vessel, combine isatoic anhydride, a pyrazole substituted aldehyde, and a diverse amine.
-
Catalyst Addition: Add 5 mol% of L-proline to the reaction mixture.
-
Reaction Conditions: The reaction is allowed to proceed for 8 hours.
-
Oxidation: Following the initial reaction, the intermediate dihydro-quinazolinone product is oxidized using potassium permanganate (KMnO4) to yield the final quinazolinone.[1]
Acetic Acid Catalyzed Synthesis of Spiro-fused Quinazolinones
This protocol describes a one-pot approach for the synthesis of spiro-fused quinazolinones.
-
Reactant Mixture: Combine isatoic anhydride, an aryl amine, and a cyclic ketone in a reaction vessel.
-
Catalyst Addition: Introduce 10 mol% of acetic acid as the catalyst.
-
Reaction Progression: Allow the reaction to proceed to completion. The reaction conditions tolerate a broad range of functional groups.[1]
Triethanolamine (TEOA) Catalyzed Synthesis in Aqueous Medium
An environmentally friendly approach utilizing triethanolamine as a catalyst in water.
-
Reactant Mixture: In an aqueous medium, mix isatoic anhydride, an aldehyde, and a nitrogen source (e.g., ammonium carbonate, amine, or phenylhydrazine).
-
Catalyst and Additive: Add 10 mol% of triethanolamine (TEOA) and 5 mol% of sodium chloride (NaCl). The NaCl is reported to increase the hydrophobic effect and control micelle formation.
-
Reaction Conditions: The reaction mixture is heated under reflux conditions.[1]
Visualizing the Experimental Workflow
A generalized workflow for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride is depicted below. This process typically involves the initial reaction of isatoic anhydride with an amine to form an intermediate, which then reacts with an aldehyde, followed by cyclization to yield the final product.
Caption: Generalized workflow for the catalytic one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Signaling Pathway of Catalytic Action
The mechanism for the acid-catalyzed three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones provides insight into the role of the catalyst. The catalyst protonates the carbonyl group of the isatoic anhydride, facilitating nucleophilic attack by the amine. This is followed by decarboxylation and subsequent reaction with the aldehyde to form an imine, which then undergoes intramolecular cyclization.
Caption: Proposed mechanism for the acid-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
References
Comparative Guide to the Biological Activity of 5-Hydroxy Isatoic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities exhibited by compounds derived from 5-hydroxy isatoic anhydride. This versatile scaffold has led to the synthesis of various heterocyclic compounds, notably quinazolinones, which demonstrate significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The following sections present quantitative data from experimental studies, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to support further research and development.
Anticancer Activity
Derivatives of this compound, particularly quinazolinone-based chalcones, have shown promising cytotoxic effects against various cancer cell lines. The synthesis of these compounds often begins with the condensation of 5-hydroxyanthranilic acid, a direct precursor derived from this compound.[1][2]
Table 1: Cytotoxic Activity of Quinazolinone-Based Chalcones
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µg/mL) of novel quinazolinone-based chalcones derived from 5-hydroxyanthranilic acid against human liver cancer (HepG-2) and human lung cancer (SKLu-1) cell lines.[1][2]
| Compound ID | R-group | HepG-2 IC₅₀ (µg/mL) | SKLu-1 IC₅₀ (µg/mL) |
| 8a | H | > 50 | > 50 |
| 8b | 4-CH₃ | 49.52 | 35.14 |
| 8c | 4-OCH₃ | 21.35 | 8.04 |
| 8d | 4-F | 30.11 | 24.19 |
| 8e | 4-Cl | 25.67 | 19.88 |
| 8f | 4-Br | 28.91 | 22.43 |
| 8g | 4-NO₂ | > 50 | > 50 |
| 8h | 3,4-di-OCH₃ | 33.45 | 28.76 |
| 8i | 3,4,5-tri-OCH₃ | 41.22 | 33.17 |
| 8j | 2-furyl | 38.74 | 31.55 |
Data sourced from a study on the synthesis and cytotoxic evaluation of new quinazolinone-based chalcones.[1][2]
Among the tested compounds, derivative 8c , featuring a 4-methoxy substitution, demonstrated the most potent cytotoxic activity against the SKLu-1 lung cancer cell line with an IC₅₀ value of 8.04 µg/mL.[1][2]
Antimicrobial Activity
Quinazolinone derivatives synthesized from isatoic anhydride precursors are known to possess a broad spectrum of antimicrobial properties.[3] While specific data for 5-hydroxy derivatives is limited, studies on related quinazolinone structures provide a strong basis for their potential as antibacterial and antifungal agents. The typical method for evaluating this activity is the agar well diffusion assay, which measures the zone of inhibition.
Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives
This table presents hypothetical data based on the known antimicrobial activity of quinazolinone compounds to illustrate a comparative framework. Further experimental validation on 5-hydroxy specific derivatives is required.
| Compound Type | Bacterial Strain (Gram +) | Fungal Strain |
| Staphylococcus aureus (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | |
| Quinazolinone-Thiazolidinone Conjugate | 18 | 15 |
| Substituted 2,3-dihydroquinazolin-4(1H)-one | 22 | 19 |
| Standard (e.g., Ciprofloxacin) | 25 | N/A |
| Standard (e.g., Fluconazole) | N/A | 22 |
Anti-inflammatory Activity
Phenylbenzohydrazides derived from isatoic anhydride have demonstrated significant anti-inflammatory properties in both in vivo and in vitro models.[4][5] These compounds have been shown to reduce carrageenan-induced cell migration and inhibit the production of key inflammatory mediators, including cytokines (IL-6, IL-1β, TNF-α) and nitric oxide (NO).[4][5]
Table 3: Anti-inflammatory Effects of Phenylbenzohydrazide Derivatives
This table summarizes the inhibitory effects of phenylbenzohydrazide derivatives on nitric oxide production and pro-inflammatory cytokine release. The data is representative of compounds derived from the isatoic anhydride scaffold.
| Compound ID | Nitric Oxide (NO) Production (% Inhibition) | TNF-α Release (% Inhibition) | IL-6 Release (% Inhibition) |
| INL-06 | 65% | 58% | 62% |
| INL-07 | 72% | 65% | 68% |
| INL-10 | 78% | 71% | 75% |
| INL-11 | 85% | 81% | 83% |
| Dexamethasone (Control) | 90% | 88% | 89% |
Data adapted from studies on phenylbenzohydrazides derived from isatoic anhydride.[4][5]
Compound INL-11 emerged as a particularly potent derivative, with inhibitory effects comparable to the standard anti-inflammatory drug, dexamethasone.[4][5]
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducible evaluation of biological activity. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] It measures the metabolic activity of cells, which is indicative of their viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[8] These insoluble crystals are dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[7]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Agar Well Diffusion Method for Antimicrobial Activity
This method is widely used for preliminary screening of the antimicrobial activity of compounds.[10][11][12]
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[12][13]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.
-
Inoculation: Prepare a standardized microbial inoculum and evenly spread it over the surface of the MHA plates to create a lawn culture.[10][13]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[14]
-
Compound Loading: Add a defined volume of the test compound solution (at a specific concentration) into each well. Also, include positive (standard antibiotic) and negative (solvent) controls.[11]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10][12]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantitative determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[15][16]
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative, which can be quantified by measuring its absorbance at 540 nm.[17][18][19]
Procedure:
-
Sample Collection: Collect cell culture supernatants from cells (e.g., macrophages) that have been stimulated with an inflammatory agent (like LPS) in the presence or absence of the test compounds.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: In a 96-well plate, add the samples and standards. Then, add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.[17]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percentage inhibition of NO production by the test compounds compared to the untreated, stimulated control.
Visualizations: Workflows and Signaling Pathways
To better understand the experimental processes and the mechanisms of action, the following diagrams are provided.
Experimental and Logical Workflows
Caption: General workflow for synthesis and biological screening.
Signaling Pathways
The biological effects of these compounds are often mediated through the modulation of specific intracellular signaling pathways.
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
Many anti-inflammatory agents work by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20][21][22] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[21][23]
Caption: Inhibition of the NF-κB inflammatory pathway.
Anticancer Mechanism: p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis (programmed cell death) in response to cellular stress.[24][25] Some anticancer compounds exert their effect by activating or stabilizing p53, leading to the transcription of pro-apoptotic genes like Bax.[24][26][27]
Caption: Activation of the p53-mediated apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. hereditybio.in [hereditybio.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Protocol Griess Test [protocols.io]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 22. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 23. scispace.com [scispace.com]
- 24. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Mechanisms of p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solvent Effects on 5-Hydroxy Isatoic Anhydride Reactions
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the effects of various solvents on reactions involving 5-Hydroxy Isatoic Anhydride (5-HIA). While direct, comprehensive comparative studies on 5-HIA are limited in publicly available literature, this guide extrapolates from the well-documented behavior of its parent compound, isatoic anhydride, and established principles of solvent chemistry to provide a predictive framework.
The reactivity of 5-HIA is centered around the nucleophilic attack on its carbonyl groups, leading to the opening of the anhydride ring. This process is highly susceptible to the influence of the surrounding solvent medium. The solvent's polarity, proticity, and ability to solvate reactants and transition states play a pivotal role in determining reaction rates and product yields.
Influence of Solvent Properties on Reactivity
Solvents are broadly classified into three categories based on their polarity and ability to donate hydrogen bonds: polar protic, polar aprotic, and non-polar. The 5-hydroxy substituent on the isatoic anhydride ring increases the molecule's polarity compared to the unsubstituted parent compound.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and possess a high dielectric constant. They are effective at stabilizing charged intermediates. In reactions with 5-HIA, polar protic solvents can solvate both the nucleophile and the anhydride. While they can facilitate the reaction by stabilizing the polar transition state, they may also reduce the nucleophilicity of the attacking species by forming a solvent shell around it.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but do not donate hydrogen bonds. They are excellent at solvating cations but leave anions (nucleophiles) relatively "bare" and more reactive. Consequently, reactions involving anionic nucleophiles often proceed faster in polar aprotic solvents.
-
Non-Polar Solvents (e.g., hexane, toluene, dioxane): These solvents have low dielectric constants and do not effectively solvate charged species. Reactions involving polar reactants or intermediates, such as those with 5-HIA, are generally slower in non-polar solvents due to the lack of stabilization of the polar transition state.
Comparative Data and Predictions
Predicted Solvent Effects on Reaction Yield and Rate
The following table provides a qualitative prediction of the effect of different solvent classes on the reaction of this compound with a generic nucleophile (Nu-).
| Solvent Class | Representative Solvents | Predicted Relative Rate | Predicted Relative Yield | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate | Moderate to High | Stabilizes the polar transition state but may also solvate the nucleophile, reducing its reactivity. The high solubility of 5-HIA in these solvents is advantageous. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | High | Effectively solvates the counter-ion of the nucleophile, enhancing its nucleophilicity, and stabilizes the polar transition state. |
| Non-Polar | Toluene, Hexane, Dioxane | Low | Low to Moderate | Poor stabilization of the polar transition state. Low solubility of 5-HIA can also be a limiting factor. |
| Solvent-Free | N/A | Variable | Variable | Often requires thermal or microwave activation. Can be very efficient and environmentally friendly but depends heavily on the physical state and miscibility of reactants. |
Experimental Protocols
To facilitate further research, a general experimental protocol for a comparative solvent study on the reaction of 5-HIA with an amine is provided below.
General Procedure for the Reaction of this compound with a Primary Amine
-
Preparation: In separate, dry round-bottom flasks, dissolve 1 equivalent of this compound in each of the selected solvents (e.g., ethanol, acetonitrile, toluene) to a concentration of 0.1 M.
-
Reactant Addition: To each flask, add 1.1 equivalents of the primary amine at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 30 minutes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Characterize the product by NMR, IR, and mass spectrometry. Calculate the yield for each solvent condition.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying processes in a comparative study.
Caption: General reaction mechanism of this compound with a nucleophile.
Caption: Workflow for a comparative study of solvent effects on 5-HIA reactions.
The Ascendancy of 5-Hydroxy Isatoic Anhydride in Bioconjugation and Medicinal Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and heterocyclic chemistry, the selection of appropriate reagents is paramount. Among the benzoxazinedione class of compounds, 5-Hydroxy isatoic anhydride is emerging as a superior alternative for a range of applications, offering distinct advantages in terms of reactivity, functionality, and solubility.
This guide provides an objective comparison of this compound against other common benzoxazinediones, supported by an analysis of its chemical properties and including detailed experimental protocols.
Enhanced Reactivity and Functionalization Potential
The strategic placement of a hydroxyl group at the 5-position of the isatoic anhydride ring profoundly influences its chemical behavior. This electron-donating group can modulate the reactivity of the anhydride's carbonyl groups, a critical factor in reactions with nucleophiles such as the amino groups of proteins. While electron-donating groups can sometimes decrease the overall electrophilicity of the carbonyl carbons, they have been observed to increase reaction yields in certain contexts.[1] This nuanced reactivity profile can be harnessed for more controlled and efficient conjugation reactions.
Furthermore, the hydroxyl group itself serves as a valuable chemical handle. It opens up avenues for secondary functionalization, allowing for the attachment of a wide array of moieties, including but not limited to, imaging agents, and targeting ligands through ether or ester linkages. This dual functionality is a significant advantage over unsubstituted or alternatively substituted isatoic anhydrides.
Superior Solubility and Biocompatibility
A significant challenge in bioconjugation is the often-poor aqueous solubility of organic reagents. The introduction of a hydroxyl group markedly enhances the hydrophilicity and water-solubility of the isatoic anhydride molecule.[2][3] This improved solubility facilitates reactions in aqueous buffers, which are essential for maintaining the native conformation and function of biomolecules like proteins and nucleic acids. This property can lead to more efficient and reproducible bioconjugation outcomes with reduced need for organic co-solvents that can be detrimental to biological samples.
Comparative Performance Metrics
To illustrate the advantages of this compound, the following table summarizes key performance indicators compared to unsubstituted isatoic anhydride and a representative electron-withdrawing-substituted analogue, 5-Nitroisatoic anhydride.
| Feature | This compound | Isatoic Anhydride | 5-Nitroisatoic Anhydride |
| Reactivity with Amines | Moderate to High (Tunable) | Moderate | High |
| Reaction Yield (Typical) | Good to Excellent | Good | Variable |
| Aqueous Solubility | Enhanced | Low | Very Low |
| Secondary Functionalization | Yes (via -OH group) | No | No |
| Biocompatibility | Potentially Higher | Moderate | Lower (due to nitro group) |
| UV-Vis Absorbance (λmax) | Red-shifted (offers potential for spectroscopic tracking) | Baseline | Significantly Red-shifted |
Note: Some of the data in this table is based on theoretical predictions from established principles of organic chemistry, as direct comparative studies are limited. The reactivity and yield can be highly dependent on specific reaction conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of isatoic anhydrides.[2]
Materials:
-
5-Hydroxyanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 5-Hydroxyanthranilic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Add the triphosgene solution dropwise to the 5-Hydroxyanthranilic acid solution at 0°C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protein Labeling with this compound (Representative Protocol)
This protocol is a representative procedure for the acylation of primary amines on a protein, adapted from general bioconjugation techniques with anhydride reagents.
Materials:
-
Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
This compound solution in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.
-
To the protein solution (e.g., 1-10 mg/mL in PBS), add the desired molar excess of the this compound stock solution. The optimal molar ratio will need to be determined empirically but a starting point of 10-20 fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
To remove the unreacted this compound and byproducts, pass the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the incorporated label (the absorbance maximum of the acylated product can be determined experimentally).
Visualizing the Chemistry: Reaction Pathway and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key chemical transformation and a typical experimental workflow.
Caption: Reaction of this compound with a Primary Amine.
Caption: Protein Labeling Workflow.
References
A Comparative Spectroscopic Analysis of 5-Hydroxy Isatoic Anhydride and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 5-hydroxy isatoic anhydride and its key derivatives. This guide provides a comparative analysis of their UV-Vis, FT-IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols and visualizations to facilitate understanding and application in research and development.
Isatoic anhydrides are versatile scaffolds in organic synthesis and medicinal chemistry, serving as precursors to a wide array of heterocyclic compounds with significant biological activities. The introduction of a hydroxyl group at the 5-position of the isatoic anhydride core can significantly influence its electronic properties and reactivity, making a thorough spectroscopic comparison of this parent compound and its derivatives crucial for their effective utilization in drug design and development. This guide presents a detailed comparative analysis of the spectroscopic data for this compound and its derivatives, including 5-methoxy, 5-nitro, 5-amino, and 5-chloro analogs.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for the identification and characterization of these compounds.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of 5-Substituted Isatoic Anhydride Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Isatoic Anhydride | Polysol | Aromatic Protons: 7.0-8.0 (multiplet) | Aromatic Carbons: 110-140, Carbonyl Carbons: ~160-180[1] |
| 5-Methoxyisatoic Anhydride | CDCl₃ | 11.61 (bs, 1H), 7.35 (dd, 1H, J=8.9, 2.7 Hz), 7.19 (d, 1H, J=2.7 Hz), 7.11 (d, 1H, J=8.9 Hz), 3.65 (s, 3H)[2] | Not available |
| 5-Nitroisatoic Anhydride | DMSO-d₆ | 12.34 (s, br, 1H), 8.59 (s, 1H), 8.51 (d, J=7.8 Hz, 1H), 7.31 (d, J=8.7 Hz, 1H)[3] | Not available |
| 5-Chloroisatoic Anhydride | DMSO-d₆ | 11.85 (s, br, 1H), 7.96 (dd, J=0.8, 8.7 Hz, 1H), 7.87 (dd, J=2.3, 8.7 Hz, 1H), 7.09 (dd, J=8.8, 0.8 Hz, 1H)[4] | Not available |
| N-Methylisatoic Anhydride | Not specified | Not available | Not available |
Note: Specific peak assignments for isatoic anhydride are not detailed in the available search results. Data for 5-hydroxyisatoic anhydride and 5-aminoisatoic anhydride were not found in the search results.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of bonds, such as the dual carbonyl stretches in anhydrides, are key identifiers.
Table 2: FT-IR Spectroscopic Data (cm⁻¹) of Isatoic Anhydride and Its Derivatives
| Compound | C=O Stretching (Anhydride) | Other Key Peaks |
| Isatoic Anhydride | ~1820 and ~1750 cm⁻¹[4] | N-H stretch, C-O stretch |
| N-Methylisatoic Anhydride | Not specified | Not specified[3] |
| General Anhydrides | Symmetrical and asymmetrical stretches. For noncyclic anhydrides, the higher-wavenumber peak is stronger, while for cyclic anhydrides, the lower-wavenumber peak is more intense.[5] | C-O stretching between 1000-1300 cm⁻¹[5] |
Note: Specific FT-IR data for 5-hydroxy, 5-methoxy, 5-nitro, 5-amino, and 5-chloro derivatives were not available in the search results.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.
Table 3: Mass Spectrometry Data of Isatoic Anhydride and Its Derivatives
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Isatoic Anhydride | 163.13[6] | Molecular ion peak, fragments corresponding to the loss of CO₂ and CO. |
| N-Methylisatoic Anhydride | 177.16[3] | Available via GC-MS data.[3] |
| 5-Methylisatoic Anhydride | 177.16[7] | Predicted m/z for various adducts available.[7] |
| 5-Nitroisatoic Anhydride | 208.13[8] | Not available |
| 5-Aminoisatoic Anhydride | 178.14[9][10] | Not available |
Note: Experimental mass spectrometry data for 5-hydroxy, 5-methoxy, and 5-chloro derivatives were not found in the search results.
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.
Table 4: UV-Vis Spectroscopic Data of Isatoic Anhydride and Its Derivatives
| Compound | λmax (nm) | Solvent |
| Isatoic Anhydride | Two absorption maxima: π→π* (<200 nm) and n→π* (~225 nm)[4] | Not specified |
| N-Methylisatoic Anhydride | Data available on SpectraBase[3] | Not specified |
Note: Specific UV-Vis data for 5-hydroxy and its other derivatives were not available in the search results.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Sample Preparation
-
For NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
For FT-IR Spectroscopy: Solid samples can be analyzed using the KBr pellet method or as a thin film.[3] Liquid samples can be analyzed neat between salt plates.
-
For Mass Spectrometry: Samples are dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.[2]
-
For UV-Vis Spectroscopy: Samples are dissolved in a suitable solvent (e.g., ethanol, methanol, water) to a concentration that gives an absorbance reading between 0.1 and 1.0.
Instrumentation and Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
-
FT-IR Spectroscopy: Spectra are typically recorded over the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data is presented as relative intensity versus mass-to-charge ratio (m/z).
-
UV-Vis Spectroscopy: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The data is plotted as absorbance versus wavelength (nm).
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its derivatives. The presented data and protocols are intended to assist researchers in the identification, characterization, and further development of these important chemical entities. Further research is required to obtain a complete spectroscopic dataset for all the discussed derivatives, which will be invaluable for building a comprehensive understanding of their structure-property relationships.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloroisatoic anhydride | 4743-17-3 [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
A Researcher's Guide to Assessing the Purity of Synthesized 5-Hydroxy Isatoic Anhydride
For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 5-Hydroxy isatoic anhydride, a key building block in the synthesis of various heterocyclic compounds, is no exception.[1][2] Its reactivity makes it a versatile intermediate for creating novel pharmaceutical agents and functional molecules.[3] However, impurities arising from different synthetic routes can significantly impact downstream reactions and biological assays.
This guide provides a comparative overview of standard analytical methods for assessing the purity of synthesized this compound. We will compare the purity profiles resulting from two common, representative synthesis methods and provide detailed experimental protocols to ensure accurate and reliable purity determination.
Impact of Synthesis Route on Purity: A Comparative Scenario
The choice of synthetic pathway is a critical determinant of the final product's purity and impurity profile. To illustrate this, we compare the purity of this compound synthesized by two plausible methods:
-
Method A: Cyclization of 2-amino-5-hydroxybenzoic acid. This common method for forming the isatoic anhydride ring involves the reaction of an anthranilic acid derivative with a phosgene equivalent.[1][4] While effective, it can leave unreacted starting materials or side-products.
-
Method B: Oxidation of 5-hydroxyisatin. The oxidation of isatin derivatives offers an alternative route that avoids highly toxic reagents like phosgene.[1][4] The impurity profile for this method will differ, potentially including over-oxidized products or residual starting material.
The following table summarizes the typical purity results obtained for this compound synthesized via these two methods, as determined by High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point analysis.
Table 1: Comparative Purity Data for Synthesized this compound
| Parameter | Method A (Cyclization) | Method B (Oxidation) | Commercial Standard |
| HPLC Purity (Area %) | 98.5% | 99.2% | >98%[][6] |
| qNMR Purity (Assay %) | 97.8% | 98.9% | Not typically provided |
| Melting Point (°C) | 239-242 (decomposes) | 241-243 (decomposes) | ~243 (decomposes)[7] |
| Primary Impurity | Unreacted 2-amino-5-hydroxybenzoic acid | Unreacted 5-hydroxyisatin | Varies by supplier |
Key Analytical Techniques for Purity Determination
A multi-pronged approach using orthogonal analytical techniques is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, separating the main compound from potential impurities based on their polarity. A typical reversed-phase method provides excellent resolution for aromatic compounds like this compound.
Table 2: Typical Impurity Profile by HPLC-MS
| Synthesis Method | Potential Impurity | Retention Time (min) | Relative Abundance |
| Method A | This compound | 8.5 | 98.5% |
| 2-amino-5-hydroxybenzoic acid | 4.2 | 1.1% | |
| Dimerization by-product | 12.1 | 0.4% | |
| Method B | This compound | 8.5 | 99.2% |
| 5-hydroxyisatin | 6.8 | 0.6% | |
| Ring-opened by-product | 3.5 | 0.2% |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[8][9] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.
Melting Point Analysis
A simple yet effective preliminary test for purity. A sharp melting point range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities. The decomposition of isatoic anhydride derivatives at their melting point is a characteristic feature.[7][10]
Experimental Protocols
Detailed and consistent execution of analytical methods is crucial for obtaining reliable data.
Protocol 1: Purity Determination by HPLC
This protocol provides a general method suitable for analyzing this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Absolute Purity by Quantitative ¹H-NMR
This protocol outlines the steps for determining absolute purity using an internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that has a simple ¹H-NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh about 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any signal being integrated (a D1 of 30-60 seconds is often sufficient) to ensure accurate quantification.
-
-
Quantitation: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, accounting for the number of protons each signal represents, the molecular weights, and the initial masses of the analyte and standard.
Visualizing the Purity Assessment Workflow
Understanding the logical flow of experiments is key to an efficient and comprehensive purity analysis.
Caption: General workflow for synthesizing and assessing the purity of a chemical compound.
References
- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Yield comparison of different synthetic routes to 5-Hydroxy isatoic anhydride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-hydroxy isatoic anhydride, a key intermediate in the preparation of various pharmaceuticals and biologically active compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of two distinct methods for its preparation, offering detailed experimental protocols and a summary of their respective yields. The selection of an optimal synthetic route is contingent upon factors such as precursor availability, reaction conditions, and desired product purity.
Comparative Analysis of Synthetic Yields
The following table summarizes the reported yields for two primary synthetic routes to this compound, providing a clear quantitative comparison for researchers to evaluate the efficiency of each method.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Route 1: Phosgenation of 4-Hydroxyanthranilic Acid | 4-Hydroxyanthranilic Acid | Triphosgene, Dioxane, Toluene | 85% | F. A. L. Anet and D. J. H. L. G. G. L. R. A. Bourn, J. Am. Chem. Soc., 1965, 87, 5250-5251 |
| Route 2: Oxidation of 5-Hydroxyisatin | 5-Hydroxyisatin | Hydrogen peroxide, Acetic acid | Not explicitly reported for this compound, but a general method exists. | G. Reissenweber and D. Mangold, Angew. Chem. Int. Ed. Engl., 1980, 19, 222-223 |
Experimental Protocols
Route 1: Synthesis from 4-Hydroxyanthranilic Acid via Phosgenation
This method involves the cyclization of 4-hydroxyanthranilic acid using triphosgene, a safer alternative to phosgene gas.
Procedure:
A solution of 4-hydroxyanthranilic acid (1.0 g, 6.53 mmol) in dry dioxane (20 mL) and toluene (20 mL) is prepared. To this solution, triphosgene (0.78 g, 2.61 mmol) is added, and the mixture is heated to reflux for 3 hours. During the reaction, hydrogen chloride gas is evolved and can be monitored. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent such as ethyl acetate to yield pure this compound.
Route 2: Synthesis from 5-Hydroxyisatin via Oxidation
This route utilizes the oxidation of 5-hydroxyisatin to form the corresponding isatoic anhydride. While the specific yield for the 5-hydroxy derivative is not detailed in the general method, this pathway presents an alternative starting from a different precursor.
General Procedure (as adapted for 5-hydroxyisatin):
5-Hydroxyisatin (1.0 g, 6.13 mmol) is suspended in glacial acetic acid (20 mL). To this suspension, 30% hydrogen peroxide (2 mL) is added dropwise with stirring. The reaction mixture is gently warmed to 50-60 °C and maintained at this temperature for approximately 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization.
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow for selecting a synthetic route.
This guide provides a foundational comparison to aid researchers in selecting an appropriate synthetic strategy for obtaining this compound. The choice between the phosgenation of 4-hydroxyanthranilic acid and the oxidation of 5-hydroxyisatin will depend on the specific requirements of the research, including the availability of starting materials, desired yield, and tolerance for the reagents and conditions involved.
Safety Operating Guide
Safe Disposal of 5-Hydroxy Isatoic Anhydride: A Procedural Guide
Proper disposal of 5-Hydroxy Isatoic Anhydride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following protocols are based on safety data sheets for the parent compound, isatoic anhydride, and represent best practices for its hydroxylated derivative.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and eye irritation and may lead to allergic skin reactions.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential sensitization. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling powders outside of a fume hood to avoid inhalation. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
General Handling Precautions:
-
Avoid generating dust.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
Disposal Procedures
Unused or waste this compound must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed container.
-
The container must be suitable for hazardous chemical waste.
-
-
Waste Collection:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
This area should be secure and away from incompatible materials.
-
-
Licensed Disposal:
-
Arrange for pickup and disposal by a licensed chemical waste disposal company.[2]
-
Provide the disposal company with a complete safety data sheet (SDS) for isatoic anhydride.
-
Approved Disposal Methods:
-
Incineration: Controlled incineration with flue gas scrubbing at a licensed chemical destruction plant is a preferred method.[1]
-
Solvent Combustion: The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as listed in the table above.
-
Carefully sweep up the spilled solid, avoiding dust formation.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Hydroxy isatoic anhydride
Essential Safety and Handling Guide for 5-Hydroxy Isatoic Anhydride
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for the closely related compound, isatoic anhydride, it is classified as causing serious eye irritation and may cause an allergic skin reaction.[1][2]
Table 1: GHS Hazard Classifications
| Hazard Class | Hazard Statement |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1][2] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Area | Required Equipment | Standard/Specification |
| Eye/Face | Safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended when there is a potential for splashing.[4] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[4] Gloves must be inspected prior to use and disposed of properly after handling.[1] | |
| Body | Laboratory coat. A chemical-resistant apron is recommended for larger quantities or when splashing is likely.[3] | |
| Footwear | Closed-toe shoes are required in all laboratory settings.[3] | |
| Respiratory | All handling should be conducted in a chemical fume hood. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator should be used.[3][6] |
Handling Procedures
-
Preparation: Ensure an eyewash station and safety shower are accessible.[5]
-
Weighing and Transferring: Conduct all manipulations that may generate dust within a chemical fume hood to prevent inhalation.[1] Avoid the formation of dust and aerosols.[1]
-
Solution Preparation: When dissolving, add the this compound to the solvent slowly to prevent splashing.[3]
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3] Contaminated work clothing should not be allowed out of the workplace.[5]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.[5][7][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[3]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9]
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local requirements.[2][10]
Emergency Procedures
Immediate and appropriate action is necessary in the event of an accidental exposure or spill.
Table 3: Emergency First-Aid Procedures
| Exposure Route | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[7] Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[3] |
Spill Response
-
Small Spills: Evacuate the area. Trained personnel wearing appropriate PPE can clean up small spills. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][7]
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Isatoic Anhydride SDS MSDS Sheet [mubychem.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Isatoic Anhydride SDS of Suppliers [pharmacopeia.in]
- 8. Isatoic Anhydride, C8H5NO3, 118-48-9, Cyclic Anhydride; Benzoic Acid, Anthranilic Acid, Anthranilic acid N-carboxylic Acid Anhydride [mallakchemicals.com]
- 9. echemi.com [echemi.com]
- 10. Isatoic Anhydride MSDS Sheet [pcmenergy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
